Filaminast

Catalog No.
S527990
CAS No.
141184-34-1
M.F
C15H20N2O4
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Filaminast

CAS Number

141184-34-1

Product Name

Filaminast

IUPAC Name

[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10-

InChI Key

STTRYQAGHGJXJJ-YVLHZVERSA-N

SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime, filaminast, WAY-PDA 641, WAY-PDA-641

Canonical SMILES

CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2

Isomeric SMILES

C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2

The exact mass of the compound Filaminast is 292.14231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fundamental Profile of Filaminast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for filaminast:

Attribute Description
Chemical Name [(E)-1-(3-Cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate [1]
Molecular Formula C₁₅H₂₀N₂O₄ [1]
Molecular Weight 292.33 g/mol [1] [2]
Mechanism of Action Phosphodiesterase 4 (PDE4) inhibitor [3] [2]
Therapeutic Class Anti-inflammatory / Immunomodulator [3]
Development Status Development terminated (Phase II) [1]
Primary Reason for Termination Narrow therapeutic window; dose-limiting side effects (nausea, vomiting) [1]
Chemical Ancestry Analog of the prototype PDE4 inhibitor, rolipram [1]

Mechanism of Action and PDE4 Inhibition

This compound exerts its effects by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme [2]. The intracellular signaling pathway and mechanism are illustrated below:

pharmacology ExternalStimulus External Stimulus (e.g., Prostaglandins) GPCR Gαs-coupled GPCR ExternalStimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC pPKA Active PKA cAMP->pPKA PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Inactive PKA PKA->pPKA Activation pCREB Active pCREB pPKA->pCREB CREB Inactive CREB CREB->pCREB Phosphorylation Response Anti-inflammatory & Immunomodulatory Responses pCREB->Response AMP AMP (Inactive) PDE4->AMP This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits

Figure 1: this compound inhibits PDE4 to prevent cAMP hydrolysis, amplifying cAMP-mediated anti-inflammatory signaling.

  • Key Molecular Targets: PDE4 encompasses four genes (PDE4A, PDE4B, PDE4C, PDE4D) with highly conserved catalytic domains [4]. This compound is documented to target the PDE4B isoform [2].
  • Downstream Immunomodulatory Effects: Elevated cAMP levels suppress the activation and proliferation of key immune cells. A study on a related PDE4 inhibitor demonstrated suppression of CD4+ T cell proliferation by interfering with the NFAT (Nuclear Factor of Activated T-cells) pathway, reducing production of the growth factor interleukin-2 (IL-2) [5].

Experimental Insights into PDE4 Inhibitor Effects

While specific primary literature on this compound's testing is limited in the search results, the following methodology from a study on the related PDE4 inhibitor roflumilast-N-oxide (RNO) illustrates a standard approach to investigating this drug class [5]:

  • Cell Isolation and Culture: CD4+ T cells are isolated from mouse spleens and cultured in vitro [5].
  • Cell Stimulation and Treatment: Cells are stimulated with anti-CD3/CD28 antibodies to mimic activation and then treated with the PDE4 inhibitor (e.g., RNO) [5].
  • Proliferation Assay: T cell proliferation is measured, confirming that RNO treatment significantly suppresses it [5].
  • Mechanism Elucidation:
    • Western Blot Analysis: Protein expression in key T-cell signaling pathways (p38, PI3K, JNK, ERK1/2, NFAT1, NF-κB) is analyzed. The study found that RNO specifically suppressed NFAT1 expression [5].
    • Pathway Focus: Follow-up experiments on the NFAT pathway showed that RNO increased expression of the IP3 receptor (IP3R) but suppressed calcineurin activity. This interference with calcium signaling blocks full activation of the NFAT pathway, ultimately reducing IL-2 production and T cell proliferation [5].

Clinical Development and Challenges

This compound was developed by Wyeth-Ayerst but failed to progress beyond Phase II clinical trials [1]. Its discontinuation underscores a central challenge in PDE4 inhibitor development.

The table below compares this compound with other PDE4 inhibitors:

Compound Status Key Issue / Note
This compound Development terminated [1] Narrow therapeutic window; prototype of the challenge [1]
Rolipram Early prototype, not approved [6] Caused significant nausea and vomiting; set a precedent for class side effects [1]
Cilomilast Development discontinued [7] Lack of efficacy and/or side effects [7]
Roflumilast Approved for COPD [5] [4] Demonstrated a sufficient therapeutic window for market approval
  • The Therapeutic Window Problem: The primary challenge is that the dose required for anti-inflammatory efficacy is very close to the dose that causes emesis (vomiting) and other gastrointestinal side effects [1] [7]. This is a class-wide issue linked to the inhibition of PDE4 in the central nervous system [7].
  • Ongoing Research and Strategies: Research continues to develop PDE4 inhibitors with a better tolerability profile through strategies like:
    • Soft Drugs: Designing compounds active in the lung but rapidly inactivated in the systemic circulation to reduce side effects [7].
    • Dual/Pan-Selective Inhibitors: Developing inhibitors that target multiple PDE families (e.g., PDE3/PDE4 or PDE1/PDE4) to achieve efficacy at lower, better-tolerated doses [7].

References

Comprehensive Technical Guide: Filaminast as a PDE4 Inhibitor - Mechanism, Applications, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development History

Filaminast (code name WAY-PDA-641) is an investigational phosphodiesterase-4 (PDE4) inhibitor with the chemical formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol. It features an (E)-{1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethylidene}amino carbamate structure that places it within the catechol-ether class of PDE4 inhibitors, making it a direct analog of the prototype PDE4 inhibitor rolipram [1] [2]. Structurally, this compound contains key pharmacophoric elements common to early-generation PDE4 inhibitors: a catechol-ether moiety with methoxy and cyclopentyloxy substituents on the phenyl ring, and an oxime carbamate group that contributes to PDE4 binding interactions [1] [3].

This compound was initially developed by Wyeth-Ayerst as a potential therapeutic for asthma and chronic obstructive pulmonary disease (COPD) [1]. Despite reaching Phase II clinical trials, development was terminated after studies revealed a narrow therapeutic window - the compound could not be dosed sufficiently high to achieve therapeutic effects without causing significant adverse effects, particularly nausea and vomiting [2]. This limitation was characteristic of the early rolipram class of PDE4 inhibitors and represented a significant challenge in the development of this drug class [2]. The clinical termination highlights the central problem in early PDE4 inhibitor development: achieving sufficient therapeutic index between anti-inflammatory efficacy and side effects, primarily arising from the distribution of different PDE4 subtypes throughout the body, including the central nervous system and gastrointestinal tract [3] [4] [2].

PDE4 Inhibition Mechanism and Structural Basis

cAMP Signaling Pathway and PDE4 Role

The therapeutic potential of this compound derives from its specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP) in various cell types [3] [5]. cAMP serves as a crucial second messenger that regulates numerous cellular functions, including immune cell activation, inflammatory mediator release, and gene expression [4]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which subsequently activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC) [6]. These signaling pathways modulate the transcription of various anti-inflammatory genes while suppressing pro-inflammatory responses [5] [7].

The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) encoded by separate genes, with multiple splice variants for each [3] [4]. These enzymes contain a conserved catalytic domain of 300-350 amino acids that forms the active site [7]. This compound specifically targets the PDE4B subtype according to DrugBank data, though its selectivity profile across other PDE4 subtypes remains incompletely characterized [1]. PDE4B is highly expressed in immune cells including neutrophils, monocytes, and T-lymphocytes, positioning this compound to potentially modulate inflammatory processes in these cell types [4].

Molecular Mechanism of PDE4 Inhibition

The binding interaction between this compound and PDE4 occurs at the enzyme's active site, which structural studies have shown consists of several key regions:

  • M pocket: A divalent metal pocket that coordinates Zn²⁺ and Mg²� ions which catalyze cAMP hydrolysis [3]
  • Q1 and Q2 pockets: Hydrophobic regions that accommodate inhibitor substituents [3]
  • S pocket: A solvent-filled region with polar residues that can form hydrogen bonds [3]

As a catechol-ether derivative, this compound's methoxy and cyclopentyloxy groups are predicted to interact with the hydrophobic Q pockets, while the oxime carbamate moiety may form hydrogen bonds with conserved residues in the catalytic site, particularly with glutamine residues that normally interact with the adenine ring of cAMP [3]. This binding mode competitively inhibits cAMP access to the catalytic site, thereby preserving intracellular cAMP concentrations and prolonging cAMP-mediated signaling [3] [7].

The following diagram illustrates the cAMP-mediated anti-inflammatory signaling pathway potentiated by PDE4 inhibitors like this compound:

G PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NFkB PKA->NFkB Suppresses Anti-inflammatory\nMediators Anti-inflammatory Mediators CREB->Anti-inflammatory\nMediators Induces Cytokines Cytokines NFkB->Cytokines Promotes Inflammatory\nResponse Inflammatory Response Cytokines->Inflammatory\nResponse This compound This compound This compound->PDE4 Inhibits AC AC AC->cAMP Produces Resolution of\nInflammation Resolution of Inflammation Anti-inflammatory\nMediators->Resolution of\nInflammation

Figure 1: cAMP-mediated anti-inflammatory signaling pathway enhanced by PDE4 inhibition. This compound inhibits PDE4, increasing cAMP levels and activating downstream effectors that suppress inflammation.

Therapeutic Potential and Anti-inflammatory Effects

Immunomodulatory Mechanisms

The primary therapeutic value of this compound lies in its potential to modulate inflammatory processes through elevation of intracellular cAMP in immune cells [5]. Increased cAMP levels in immune cells lead to:

  • Suppression of pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [5]
  • Enhanced production of anti-inflammatory mediators such as interleukin-10 (IL-10) [5] [7]
  • Inhibition of immune cell activation and inflammatory mediator release from neutrophils, monocytes, macrophages, and T-lymphocytes [4] [8]
  • Reduction of immune cell trafficking through suppression of adhesion molecule expression and leukocyte-endothelial cell interactions [8]

The anti-inflammatory effects of PDE4 inhibitors like this compound occur through multiple interconnected signaling pathways. cAMP activation of PKA phosphorylates and inhibits nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammation [7]. Additionally, PKA activation stimulates cAMP response element-binding protein (CREB), which induces anti-inflammatory gene expression [6]. These mechanisms collectively suppress the production and release of key inflammatory mediators while promoting resolution of inflammation [5] [7].

Potential Clinical Applications

Based on its mechanism of action and the clinical experience with other PDE4 inhibitors, this compound was initially investigated for:

  • Asthma and COPD: Through suppression of airway inflammation, reduction of inflammatory cell infiltration, and inhibition of cytokine production in the lungs [1] [5]
  • Other inflammatory conditions: The PDE4 inhibitor class has demonstrated efficacy in psoriatic arthritis, atopic dermatitis, and other chronic inflammatory conditions [4] [5]

The following table summarizes the key pharmacological properties of this compound based on available data:

Table 1: Pharmacological Profile of this compound

Parameter Characteristics Reference
Molecular Target 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1]
Mechanism of Action Competitive reversible inhibition of cAMP hydrolysis [1] [3]
Chemical Class Catechol-ether derivative [3] [2]
Therapeutic Applications Asthma, COPD (potential) [1]
Development Status Development terminated (Phase II) [2]
Reason for Termination Narrow therapeutic window, dose-limiting side effects [2]

Experimental Data and Research Findings

Pharmacological Characterization

While comprehensive quantitative data on this compound's potency and selectivity are limited in publicly available literature, its pharmacological profile can be inferred from its structural characteristics and what is known about the PDE4 inhibitor class:

  • Binding Interactions: As a catechol-ether derivative, this compound likely interacts with the conserved glutamine residue in the PDE4 active site (GLN615 in PDE4B) that normally forms hydrogen bonds with the adenine moiety of cAMP [3] [9]
  • Selectivity Profile: Early PDE4 inhibitors like this compound typically showed varying degrees of selectivity among PDE4 subtypes (PDE4A, B, C, D) but limited selectivity across the broader PDE family [3] [4]
  • Cellular Effects: Through PDE4 inhibition, this compound would be expected to suppress T-cell proliferation by interfering with NFAT (nuclear factor of activated T-cells) signaling, similar to the mechanism demonstrated for roflumilast [8]

The adverse effects that limited this compound's clinical development (nausea, vomiting) are class effects of PDE4 inhibitors that have been attributed primarily to inhibition of the PDE4D subtype [4]. This understanding has driven the development of newer, subtype-selective PDE4 inhibitors with improved therapeutic windows [4].

Table 2: Comparative Profile of Selected PDE4 Inhibitors

Compound IC₅₀ Values Selectivity Profile Clinical Status Key Characteristics
This compound Not fully characterized PDE4B inhibitor (per DrugBank) Development terminated Catechol-ether analog of rolipram
Rolipram ~0.1-1 µM (varies by subtype) Pan-PDE4 inhibitor Preclinical tool compound Prototype PDE4 inhibitor, significant side effects
Roflumilast 0.68 nM (PDE4D), 0.84 nM (PDE4B) Pan-PDE4 inhibitor Marketed (COPD) First marketed PDE4 inhibitor, improved tolerance
Apremilast 74 nM Pan-PDE4 inhibitor Marketed (psoriasis, PsA) Orally available, phthalimide structure
Structural Insights and Structure-Activity Relationships

This compound's structure-activity relationship can be understood within the broader context of catechol-ether PDE4 inhibitors:

  • The cyclopentyloxy group at position 3 of the phenyl ring is a conserved feature that enhances potency by interacting with hydrophobic regions in the PDE4 active site [3]
  • The methoxy substituent at position 4 contributes to binding affinity through interactions with the Q1 pocket [3] [9]
  • The oxime carbamate moiety serves as a bioisostere for the catechol dihydroxy groups found in natural product PDE4 inhibitors, contributing to hydrogen bonding interactions [3]

The following diagram illustrates the key structural features of this compound and their proposed interactions with the PDE4 active site:

G This compound This compound Cyclopentyloxy Cyclopentyloxy This compound->Cyclopentyloxy Hydrophobic Interaction Methoxy Methoxy This compound->Methoxy Hydrophobic Interaction OximeCarbamate OximeCarbamate This compound->OximeCarbamate H-bond Donor/Acceptor Q2_Pocket Q2_Pocket Cyclopentyloxy->Q2_Pocket Q1_Pocket Q1_Pocket Methoxy->Q1_Pocket Catalytic_Site Catalytic_Site OximeCarbamate->Catalytic_Site PDE4_Protein PDE4_Protein Q2_Pocket->PDE4_Protein Q1_Pocket->PDE4_Protein Catalytic_Site->PDE4_Protein

Figure 2: Proposed binding interactions of this compound structural elements with PDE4 active site regions.

Research Methodologies and Experimental Approaches

Key Assays for PDE4 Inhibitor Characterization

The evaluation of PDE4 inhibitors like this compound typically involves a hierarchy of experimental approaches ranging from molecular-level assays to cellular and whole-animal studies:

  • Enzyme Inhibition Assays: Measurement of IC₅₀ values using recombinant PDE4 enzymes (including different subtypes and splice variants) with cAMP as substrate [9] [7]
  • Cellular cAMP Accumulation Assays: Quantification of intracellular cAMP levels in immune cells (e.g., neutrophils, monocytes, T-cells) following PDE4 inhibitor treatment [8] [7]
  • Cytokine Production Assays: Assessment of pro-inflammatory and anti-inflammatory cytokine secretion from immune cells stimulated with LPS or other activators [5] [8]
  • T-cell Proliferation Assays: Measurement of CD4+ T-cell proliferation in response to CD3/CD28 stimulation in the presence of PDE4 inhibitors [8]
Detailed Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay

  • Prepare reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.1 mM EGTA [9]
  • Incubate recombinant PDE4 enzyme (commercially available PDE4B1 recombinant protein) with varying concentrations of this compound (typically 0.1 nM - 100 µM) for 10 minutes at 30°C [9]
  • Initiate reaction by adding [³H]-cAMP substrate (final concentration 1 µM) and continue incubation for 30-60 minutes [7]
  • Terminate reaction by heating to 95°C for 2 minutes [9]
  • Quantify hydrolyzed product using scintillation counting or alternative detection methods [9]
  • Calculate percentage inhibition and IC₅₀ values using nonlinear regression analysis [9] [7]

Protocol 2: T-cell Proliferation and NFAT Signaling Assay

  • Isolate CD4+ T-cells from human peripheral blood or mouse spleen using magnetic bead separation [8]
  • Pre-treat cells with this compound (dose range based on enzyme IC₅₀) for 30 minutes [8]
  • Stimulate T-cells with anti-CD3/anti-CD28 antibodies to activate proliferation and NFAT signaling [8]
  • Assess proliferation using ³H-thymidine incorporation or CFSE dilution methods after 72 hours [8]
  • For NFAT pathway analysis, harvest cells at various time points (0-60 minutes) after stimulation [8]
  • Perform Western blot analysis using antibodies against NFAT1 (NFATc2), calcineurin, and phosphorylated components of TCR signaling pathway [8]

Protocol 3: Inflammatory Cytokine Secretion Assay

  • Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation [5]
  • Pre-treat cells with this compound (0.1-10 µM) for 60 minutes before stimulation with LPS (100 ng/mL) [5]
  • Collect culture supernatants after 18-24 hours for cytokine analysis [5]
  • Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA [5] [8]
  • Parallel assessment of cell viability using MTT or CCK-8 assays to exclude cytotoxic effects [9]

Conclusion and Research Implications

This compound represents an important milestone in the historical development of PDE4 inhibitors, illustrating both the therapeutic potential and challenges of this drug class. While its development was terminated due to dose-limiting side effects, this compound contributed to the understanding of PDE4 as a therapeutic target and helped drive the development of more selective second-generation PDE4 inhibitors with improved therapeutic windows [4] [2]. The experimental approaches used to characterize this compound and similar compounds continue to inform current PDE4 drug discovery efforts, particularly in the design of subtype-selective inhibitors that may provide enhanced efficacy with reduced adverse effects [4].

References

Scientific Overview of Filaminast

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast was a drug candidate developed by Wyeth-Ayerst. It belongs to the phosphodiesterase 4 (PDE4) inhibitor class and was an analog of a prototype molecule called rolipram [1].

The following table summarizes its core properties:

Property Description
Code Name WAY-PDA 641 [1]
Developer Wyeth-Ayerst [1]
Pharmacological Class Phosphodiesterase 4 (PDE4) Inhibitor [1]
Chemical Analogue Of Rolipram [1]
Development Status Development terminated after Phase II clinical trials [1]
Primary Reason for Failure Narrow therapeutic window; effective doses caused significant side effects like nausea and vomiting [1]

Mechanism of Action and Therapeutic Rationale

Although specific data on this compound is scarce, its intended mechanism is shared among PDE4 inhibitors [1].

  • PDE4 Function: The PDE4 enzyme specifically hydrolyzes and breaks down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger [2].
  • Therapeutic Goal: PDE4 inhibitors block this enzyme, leading to elevated intracellular cAMP levels [3]. Increased cAMP can mediate anti-inflammatory effects, such as reducing the production of pro-inflammatory cytokines like TNF-α, and promote neuroprotective signaling pathways [3] [2].

This mechanism was targeted for chronic inflammatory respiratory diseases [2]. However, a common challenge with early PDE4 inhibitors, including the rolipram class to which this compound belongs, was that achieving sufficient therapeutic effect often came with intolerable side effects, primarily nausea and vomiting, leading to a narrow therapeutic window [1].

The diagram below illustrates this core mechanism and its consequences:

filaminast_mechanism Ligand Extracellular Signal GPCR GPCR Activation Ligand->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP Production AC->cAMP PKA PKA / CREB Signaling cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4  degradation Effect Anti-inflammatory & Neuroprotective Effects PKA->Effect AMP AMP (Inactive) PDE4->AMP Inhibitor This compound (PDE4 Inhibitor) Inhibitor->PDE4 inhibits

This compound inhibits PDE4 to elevate cAMP, promoting downstream cellular effects.

The Challenge of PDE4 Inhibitor Development

The termination of this compound's development highlights a historical hurdle in PDE4 drug discovery [1]. The search for PDE4 inhibitors with a better safety profile continued, leading to drugs like roflumilast and cilomilast, which were also extensively studied for respiratory diseases [2] [4].

References

Introduction to Filaminast and PDE4 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is a selective inhibitor of the Phosphodiesterase-4 (PDE4) enzyme [1]. To understand its mechanism and research value, it's essential to first understand PDE4's role in cellular signaling.

  • Core Function: PDE4 is an enzyme that specifically hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cells [2].
  • Therapeutic Principle: By inhibiting PDE4, this compound prevents the breakdown of intracellular cAMP. This leads to elevated cAMP levels, which in turn modulates a wide range of downstream physiological processes, primarily exerting anti-inflammatory and immunomodulatory effects [1] [2].

The diagram below illustrates this core signaling pathway and the point of intervention for this compound.

Filaminast_Mechanism ExtSignal External Stimulus (e.g., Prostaglandin) GPCR GPCR ExtSignal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP_prod cAMP Production AC->cAMP_prod PDE4 PDE4 Enzyme cAMP_prod->PDE4 Substrate PKA PKA Activation cAMP_prod->PKA cAMP_degrad cAMP Degradation (to AMP) PDE4->cAMP_degrad Effects Downstream Effects: - Anti-inflammation - Immunomodulation - Neuroprotection PKA->Effects Inhibitor This compound (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

core mechanism of this compound via PDE4 inhibition and cAMP modulation.

Molecular and Functional Characteristics of PDE4

The PDE4 family, which this compound targets, has specific molecular properties that are critical for research and drug development. The table below summarizes key characteristics derived from general PDE4 research, which form the basis for investigating any specific inhibitor like this compound.

Characteristic Description and Research Insight
Gene Subfamilies Four genes (PDE4A, PDE4B, PDE4C, PDE4D) encode numerous isoforms via alternative splicing [2].
Catalytic Domain A highly conserved ~330 amino acid domain; sequence identity of 82.4–87.6% across subfamilies [2].
Key Motifs & Residues HD motif (His-Asp) for metal ion (Mg²⁺/Zn²⁺) coordination; conserved residues for cAMP binding (e.g., His433, Gln642 in PDE4A) [2].
Isoform Classification Long, Short, Super-short, Dead-short, defined by upstream conserved regions (UCR1 & UCR2) that regulate activity via PKA/ERK phosphorylation [2].
Inhibitor Binding A common scheme involves a hydrophobic clamp by conserved residues and hydrogen bonding with an invariant glutamine [3].

Experimental Models and Research Methodologies

Research on PDE4 inhibitors like this compound employs various experimental models to evaluate their therapeutic potential. Key findings from these models are summarized below.

Experimental Area Commonly Used Models & Protocols Key Measured Outcomes / Biomarkers
Inflammatory Diseases In vivo models of COPD/asthma (e.g., rodent allergen-challenge) [4]. Cell-based assays using immune cells (T-cells, macrophages) [2]. Reductions in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Improvement in airway resistance/hyperresponsiveness [2] [4].
Neurodegenerative Disorders In vitro models of neuronal injury or inflammation [1]. Attenuation of neural cell death. Improved outcomes in models of synaptic plasticity and memory [1].
Spinal Cord Injury (SCI) Animal models of contusion or compression SCI [1]. Elevation of cAMP levels at the injury site. Improved locomotor recovery scores (e.g., BBB scale). Enhanced axonal sprouting/survival [1].

The following workflow diagram generalizes the process of evaluating a PDE4 inhibitor in a preclinical model of inflammatory disease, which would be applicable to this compound research.

Experimental_Workflow Start Disease Model Establishment Group1 Treatment Groups: 1. Vehicle Control 2. PDE4 Inhibitor (this compound) Start->Group1 Admin Compound Administration (Dosage, Route, Frequency) Group1->Admin Collect Sample Collection (BALF, Serum, Tissue) Admin->Collect Analyze Analysis Collect->Analyze Sub_A Molecular Analysis (qPCR, Western Blot, ELISA) Analyze->Sub_A e.g. Sub_B Functional Analysis (Airway Resistance, Histology) Analyze->Sub_B e.g. Data Data Synthesis: Mechanistic & Efficacy Profile Sub_A->Data Sub_B->Data

general workflow for preclinical evaluation of a PDE4 inhibitor.

Research Considerations and Conclusion

The therapeutic potential of PDE4 inhibition is significant, but research and development face several hurdles that also apply to this compound:

  • Emetic Response: A major challenge is the dose-limiting nausea and vomiting associated with PDE4 inhibition, driving the search for subtype-selective inhibitors [2].
  • Isoform Selectivity: The four PDE4 subfamilies have non-redundant functions. Developing PDE4B-selective (for inflammation) or PDE4D-sparing (to avoid emesis) inhibitors is a key research focus [2].
  • Cell & Context Specificity: The effects of elevating cAMP are highly dependent on cell type and the specific signaling microenvironment, which can lead to varied outcomes [1].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Generic Name Filaminast [1]
Status Experimental (Not approved in US or other regions) [1]
Molecular Formula C₁₅H₂₀N₂O₄ [2] [1]
Molecular Weight 292.33 g/mol [2] [1]
CAS Number 141184-34-1 [2] [1]
Mechanism of Action Selective inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1]
Therapeutic Focus Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1]

This compound inhibits the PDE4B enzyme, part of the phosphodiesterase family that hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) [3] [1] [4]. By blocking cAMP degradation, this compound elevates intracellular cAMP levels, which produces broad anti-inflammatory and immunomodulatory effects [5] [6] [4].

The diagram below illustrates this central signaling pathway and the role of this compound.

G PDE4 Inhibition by this compound Elevates cAMP and Exerts Anti-inflammatory Effects ExternalStimulus External Stimulus (e.g., GPCR activation) AC Adenylyl Cyclase (AC) ExternalStimulus->AC Activates cAMP cAMP ↑ AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE4 PDE4 Enzyme cAMP->PDE4 Substrate Effects Anti-inflammatory Effects: • Inhibits immune cell activation [5] • Reduces pro-inflammatory cytokine  production (e.g., TNF-α, IL-2) [5] [7] cAMP->Effects Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits

This compound inhibits PDE4, preventing cAMP hydrolysis and promoting anti-inflammatory signaling [3] [5] [7].

Research and Development Context

While specific quantitative data and clinical trial results for this compound are not fully available in the search results, its research is situated within the well-established field of PDE4 inhibition.

  • Validated Therapeutic Target: PDE4 is a promising target for inflammatory airway diseases. Approved PDE4 inhibitors like roflumilast and drug candidate cilomilast demonstrate this principle [4]. These inhibitors share a common binding mechanism with this compound, involving a hydrophobic clamp and hydrogen bonding with an invariant glutamine in the PDE4 active site [3].
  • Broader Experimental Evidence: Studies on other PDE4 inhibitors provide context for this compound's potential mechanisms. For example, roflumilast metabolite roflumilast-N-oxide suppresses CD4+ T-cell proliferation by interfering with the NFAT signaling pathway, reducing T-cell growth factor IL-2 [7]. Similar immunomodulatory effects are plausible for this compound.

Suggested Experimental Approaches

For profiling this compound, consider these key experiments based on standard PDE4 inhibitor research methodologies.

Target Engagement and Biochemical Potency
  • Assay: Use recombinant human PDE4 isoforms (PDE4A, B, C, D) and other PDE families (e.g., PDE3, PDE7) to determine half-maximal inhibitory concentration (IC₅₀) [3] [4].
  • Method: A standard assay measuring the conversion of a fluorescently labeled or radio-labeled cAMP substrate to AMP. Testing against other PDE families establishes selectivity [3].
  • Objective: Establish this compound's potency and selectivity profile for the PDE4 family, particularly PDE4B [1].
Cellular Functional Assays
  • cAMP Accumulation Assay: Treat relevant immune cells (e.g., monocytes, T-cells) with this compound, stimulate adenylate cyclase (e.g., with forskolin), and measure intracellular cAMP levels using Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) [5] [6].
  • Cytokine Profiling: Measure the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated human peripheral blood mononuclear cells (PBMCs) using ELISA or multiplex bead-based assays (e.g., Luminex) [5] [4].
  • T-cell Proliferation Assay: Isolate human or murine CD4+ T-cells, activate them with anti-CD3/CD28 antibodies, and treat with this compound. Measure proliferation via [³H]-thymidine incorporation or CFSE dilution by flow cytometry [7].

Key Summary and Considerations

  • Mechanism: this compound is a PDE4B inhibitor that increases cAMP, leading to anti-inflammatory effects [1].
  • Status: Remains an experimental compound, not yet approved for clinical use [1].
  • Research Basis: Its potential is inferred from the broader success of PDE4 as a drug target for respiratory diseases [3] [4].

References

Understanding Filaminast and PDE4 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 enzymes are responsible for hydrolyzing and breaking down the secondary messenger cyclic adenosine monophosphate (cAMP) [1]. By inhibiting PDE4, this compound leads to the accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways involved in inflammatory responses and other cellular functions [1].

The diagram below illustrates this core mechanism of action.

G External_Stimulus External Stimulus (e.g., inflammatory signal) Adenylate_Cyclase Adenylate Cyclase External_Stimulus->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Downstream_Effects Downstream Effects (Gene Expression, Cell Signaling) PKA->Downstream_Effects This compound This compound This compound->PDE4 Inhibits

A Framework for Designing Your Protocol

Without a standard protocol for this compound, you will need to determine the optimal concentration and conditions for your specific cell model. The following table outlines key parameters to define through preliminary experiments.

Experimental Parameter Considerations & Recommended Starting Points
Initial Concentration Range Based on inhibitors like Roflumilast/Cilomilast [1] and PCAIs [2], start with a broad range (e.g., 1 nM - 100 µM). Include a negative control (vehicle alone).
Vehicle & Solubility Use DMSO for stock solutions. Keep final DMSO concentration low (e.g., ≤0.1-0.5%) and include a vehicle control [3].
Treatment Duration Vary based on assay readout (e.g., 1-24 hours for phosphorylation, 24-72 hours for viability/gene expression) [2].

| Key Assays for Validation | • Cell Viability (MTT/MTS): Assess cytotoxicity [3]. • cAMP ELISA: Directly measure target engagement. • Western Blot: Detect phosphorylation of PKA/CREB [2]. • qPCR: Measure changes in inflammatory gene expression. |

Suggested Step-by-Step Experimental Workflow

You can use the following workflow, adapted from general cell culture and drug testing methods, as a starting template for your investigation with this compound.

G Prep 1. Prepare Stock Solution (Dissolve in DMSO, aliquot, store at -20°C) Plate 2. Plate Cells (Seed cells in growth medium and allow to adhere) Prep->Plate Treat 3. Apply Treatment (Replace medium with serial dilutions of this compound; include controls) Plate->Treat Incubate 4. Incubate (Place in 37°C, 5% CO2 incubator for determined duration) Treat->Incubate Analyze 5. Analyze and Validate (Harvest cells/medium for viability, cAMP, and other assays) Incubate->Analyze

  • Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot and store frozen at -20°C or -80°C to avoid freeze-thaw cycles [4].
  • Cell Seeding: Plate your chosen cell line (e.g., immune cells, airway epithelial cells) at an appropriate density in standard growth medium (e.g., DMEM with 10% FBS) and allow them to adhere overnight [3].
  • Treatment Application: On the day of treatment, thaw the stock solution and prepare serial dilutions in fresh, pre-warmed culture medium to achieve your desired final concentrations. The final DMSO concentration should be equal and low (e.g., ≤0.5%) across all groups, including the vehicle control [3]. Replace the cell culture medium with the treatment medium.
  • Incubation: Place the culture vessels back in a humidified incubator (37°C, 5% CO₂) for the duration of your experiment [3].
  • Analysis and Validation: After the incubation period, harvest cells or culture supernatant for your downstream assays (as listed in the table above) to confirm the biological effect of this compound in your system.

Critical Considerations for Your Experiment

  • Cell Line Variability: The effective concentration can vary significantly depending on the cell type due to differences in PDE4 isoform expression, permeability, and metabolic activity. A dose-response curve is essential [1].
  • Vehicle Control is Crucial: Always include a control group treated with the same concentration of DMSO used in your drug treatments to rule out solvent effects on the cells.
  • Stability in Medium: The stability of this compound in aqueous culture medium at 37°C over time is not known. This should be considered for longer incubation times.

References

Comprehensive Application Notes and Protocols for Filaminast Stock Solution Preparation in PDE4 Inhibition Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filaminast

This compound (CAS No. 141184-34-1) is a phosphodiesterase-4 (PDE4) inhibitor with potential therapeutic applications for inflammatory and allergic disorders, including asthma. As a research compound, this compound functions by elevating intracellular cAMP levels through selective inhibition of PDE4-mediated degradation, resulting in bronchodilation and anti-inflammatory effects. The compound is structurally related to other PDE4 inhibitors such as rolipram but has demonstrated distinct pharmacological properties in experimental models. These application notes provide detailed protocols for the preparation, characterization, and quality control of this compound stock solutions to ensure experimental reproducibility and reliability in various research applications, particularly in drug discovery and development workflows. [1] [2]

Chemical and Physical Properties

Structural Characteristics

This compound possesses well-defined molecular characteristics that influence its solubility, stability, and handling requirements. The compound exists as a solid at room temperature with a molecular weight of 292.33 g/mol and the molecular formula C₁₅H₂₀N₂O₄. The structural architecture includes specific functional groups that contribute to both its pharmacological activity and physicochemical behavior, requiring specific consideration during solution preparation. [1] [2]

Table: Fundamental Properties of this compound

Property Specification Reference
CAS Number 141184-34-1 [1]
Molecular Formula C₁₅H₂₀N₂O₄ [1]
Molecular Weight 292.33 g/mol [2]
Appearance Solid [1]
Synonyms WAY-PDA-641, PDA-641, WAY-123641 [1]
Solubility and Stability Profile

This compound demonstrates optimal solubility in DMSO at approximately 32.5 mg/mL (111.18 mM), requiring sonication for complete dissolution. The compound exhibits temperature-dependent stability, with recommended storage at -20°C for powder forms and -80°C for prepared solutions. This compound remains stable under proper storage conditions for up to three years in powder form and one year in solution when maintained at -80°C. The relative density is reported as 1.25 g/cm³, which may influence handling and measurement procedures. [1] [2]

Table: Solubility and Storage Conditions

Parameter Conditions Specification
DMSO Solubility 25°C with sonication 32.5 mg/mL (111.18 mM)
Aqueous Solubility 25°C Not specified
Powder Storage -20°C 3 years stability
Solution Storage -80°C 1 year stability
Shipping Conditions Blue ice/ambient Stable

Safety and Handling Protocols

Hazard Classification

This compound has been classified according to GHS standards as having acute oral toxicity (Category 4, H302) and acute aquatic toxicity (Category 1, H400), along with chronic aquatic toxicity (Category 1, H410). These classifications indicate that the compound is harmful if swallowed and presents significant hazards to aquatic environments with long-lasting effects. Researchers must implement appropriate containment measures when working with this compound, particularly during weighing and solution preparation when airborne particles may be generated. [1]

Personal Protective Equipment
  • Eye Protection: Chemical splash goggles with side shields must be worn at all times when handling this compound, especially during weighing procedures where fine particles may become airborne.
  • Respiratory Protection: Suitable respiratory protection is recommended, particularly when handling powder forms outside of a controlled environment such as a chemical fume hood.
  • Hand Protection: Impervious gloves compatible with DMSO and organic compounds should be used to prevent dermal exposure.
  • Body Protection: Laboratory coat or protective impervious clothing is required to prevent contamination of personal clothing. [1]
First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water while holding eyelids open. Remove contact lenses if present and continue flushing for at least 15 minutes. Seek immediate medical attention.
  • Skin Contact: Promptly remove contaminated clothing and thoroughly wash affected skin with copious amounts of water for at least 15 minutes. Consult a physician if irritation develops or persists.
  • Inhalation: Relocate affected person to fresh air immediately. If breathing is difficult, administer oxygen or perform artificial respiration by trained personnel only.
  • Ingestion: Rinse mouth thoroughly with water and consult a physician or poison control center immediately. Do not induce vomiting unless directed by medical personnel. [1]

Stock Solution Preparation Protocol

Pre-Preparation Calculations

Before initiating stock solution preparation, researchers must accurately calculate the required mass of this compound based on the desired concentration and final volume. For a 100 mM stock solution in DMSO, the following calculation applies:

  • Mass calculation: For 10 mL of 100 mM stock solution: (0.1 mol/L) × (0.01 L) × (292.33 g/mol) = 0.29233 g
  • Alternative concentrations: The following table provides mass requirements for various common stock solution configurations: [3]

Table: Mass Requirements for Different Stock Solution Configurations

Desired Concentration Final Volume Mass Required Primary Application
10 mM 10 mL 29.23 mg Initial screening assays
50 mM 10 mL 146.17 mg Intermediate concentration
100 mM 10 mL 292.33 mg High-concentration master stock
200 mM 5 mL 292.33 mg Space-constrained storage
Step-by-Step Preparation Procedure
  • Step 1: Equipment Assembly - Gather all necessary equipment including analytical balance (precision ±0.1 mg), volumetric flask (Class A), weighing boat, powder spatula, and sonication device. Pre-chill the DMSO solvent if storing at low temperatures.
  • Step 2: Tare Weighing - Tare a clean, dry weighing boat on the analytical balance. Carefully transfer the calculated mass of this compound powder (0.29233 g for 100 mM, 10 mL solution) to the weighing boat using a clean spatula. Record the actual mass transferred to calculate precise concentration.
  • Step 3: Solvent Addition - Quantitatively transfer the weighed this compound powder to an appropriate volumetric flask using a powder funnel. Rinse the weighing boat with small aliquots of DMSO to ensure complete transfer. Add approximately 80% of the final DMSO volume and swirl gently to initiate dissolution.
  • Step 4: Solubilization - Subject the mixture to sonication in a water bath sonicator for 5-10 minutes until complete dissolution is observed visually. Avoid excessive sonication that may generate heat and potentially degrade the compound.
  • Step 5: Final Volume Adjustment - After complete dissolution, carefully add DMSO to reach the final calibration mark on the volumetric flask. Mix thoroughly by inverting the flask 10-15 times to ensure homogeneous distribution.
  • Step 6: Aliquoting and Storage - Aseptically aliquot the stock solution into sterile, chemically resistant cryogenic vials to minimize freeze-thaw cycles. Clearly label each vial with compound name, concentration, date, preparation details, and safety warnings. Store at -80°C for long-term preservation. [2] [3]
Preparation Workflow

The following diagram illustrates the complete workflow for this compound stock solution preparation:

filaminast_preparation Start Begin Preparation Calculate Calculate required mass based on concentration and volume Start->Calculate Weigh Weigh this compound powder using analytical balance Calculate->Weigh Transfer Transfer to volumetric flask with DMSO solvent Weigh->Transfer Dissolve Sonicate until complete dissolution achieved Transfer->Dissolve Adjust Adjust to final volume with DMSO Dissolve->Adjust Aliquot Aliquot into cryovials Adjust->Aliquot Store Label and store at -80°C Aliquot->Store End Quality Control Assessment Store->End

Research Applications and PDE4 Inhibition Mechanism

Therapeutic Applications

This compound demonstrates significant potential as a therapeutic agent for various medical conditions. As a PDE4 inhibitor, it has been investigated for the treatment of inflammatory and allergic disorders, particularly asthma. The compound functions by elevating cAMP levels in immune and inflammatory cells, resulting in reduced production of pro-inflammatory cytokines and mediators. Research indicates that PDE4 inhibitors like this compound may also have applications in central nervous system disorders including Parkinson's disease, mild cognitive impairment, Alzheimer's disease, depression, and schizophrenia, though their clinical development has been challenged by dose-limiting side effects. [4] [5]

Molecular Mechanism of Action

The following diagram illustrates the mechanism of PDE4 inhibition by this compound:

pde4_mechanism GPCR Ligand binding to GPCR receptor AC Adenylyl Cyclase (AC) activation GPCR->AC cAMP_prod cAMP production AC->cAMP_prod PKA PKA activation cAMP_prod->PKA cAMP_degradation cAMP degradation to 5'-AMP cAMP_prod->cAMP_degradation Natural degradation Response Cellular response (Bronchodilation, Anti-inflammatory) PKA->Response PDE4 PDE4 enzyme PDE4->cAMP_degradation Hydrolysis This compound This compound inhibition This compound->PDE4 Binds to active site

This compound exerts its pharmacological effects through specific inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in various cell types. By binding to the PDE4 active site, this compound prevents the conversion of cAMP to inactive 5'-AMP, resulting in elevated intracellular cAMP levels. This elevation activates protein kinase A (PKA), which subsequently phosphorylates downstream targets including transcription factors such as CREB, leading to modified gene expression and anti-inflammatory effects. The increased cAMP signaling also contributes to bronchodilation in asthma applications through smooth muscle relaxation. [4] [5]

Quality Control and Analytical Assessment

Concentration Verification
  • UV-Vis Spectrophotometry: Prepare appropriate dilutions of the stock solution in DMSO or compatible solvent. Measure absorbance at the wavelength of maximum absorption (λmax) for this compound, which should be predetermined through spectral scanning. Calculate actual concentration using the Beer-Lambert law (A = εbc) with the established molar absorptivity coefficient (ε).
  • HPLC Analysis: Perform reverse-phase HPLC with UV detection using a C18 column and appropriate mobile phase (e.g., acetonitrile:water gradient). Compare peak areas against freshly prepared standards of known concentration. The retention time and peak shape provide information about compound integrity and potential degradation.
  • Mass Balance Confirmation: After complete dissolution, verify that the total volume matches the expected value and that no undissolved particulate matter remains in the solution, which might indicate incomplete dissolution or contamination.
Stability Assessment

Regular quality control assessments should include periodic re-analysis of stored aliquots to monitor stability over time. Comparative HPLC chromatograms of freshly prepared versus stored samples can identify degradation products. Biological activity confirmation through PDE4 inhibition assays using standardized protocols provides functional validation of stock solution integrity. [3]

Table: Quality Control Acceptance Criteria

Parameter Acceptance Criteria Testing Frequency
Concentration ±5% of target Each preparation
Purity (HPLC) ≥95% Each preparation and quarterly
Color Colorless to pale yellow Visual inspection each use
Particulates None visible Visual inspection each use
Biological Activity IC₅₀ within historical range Quarterly and for critical studies

Troubleshooting and Technical Guidance

Common Preparation Challenges
  • Incomplete Dissolution: If this compound powder does not dissolve completely during initial sonication, extend sonication time in 5-minute increments or allow the solution to stand at room temperature with occasional vortexing. Avoid heating as excessive temperature may promote degradation.
  • Precipitation Upon Storage: If precipitation occurs in stored aliquots, warm the solution gently to room temperature and vortex thoroughly. If precipitation persists, briefly sonicate the solution. Always inspect solutions visually after thawing and before use.
  • Variable Biological Activity: Inconsistent results in PDE4 inhibition assays may indicate stock solution degradation. Prepare fresh aliquots from powder and compare activity with previous batches. Ensure consistent storage conditions with minimal freeze-thaw cycles.
Experimental Considerations

Researchers should be aware that this compound, like other PDE4 inhibitors, may exhibit dose-limiting side effects including emetogenesis, which has hindered clinical development of this class of compounds. This characteristic should be considered when designing in vivo experiments. Additionally, the high potency of this compound necessitates careful dose-response characterization in each experimental system to establish appropriate concentration ranges that maximize therapeutic effects while minimizing adverse reactions. [5]

References

PDE4 Inhibition Mechanism and Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the core mechanism of action of PDE4 inhibitors like Filaminast and a general logical framework for studying them in a laboratory setting.

Molecular Properties of PDE4 and Inhibitor Binding

Understanding the molecular target is crucial for developing laboratory techniques. The table below summarizes key characteristics of the PDE4 enzyme family, which this compound directly inhibits [1].

Property Description
Primary Function Hydrolysis of cyclic adenosine monophosphate (cAMP) [1].
Biological Role Regulates cAMP signaling pathways involved in inflammation, immune response, and neural activity [1].
Gene Subfamilies PDE4A, PDE4B, PDE4C, PDE4D [1].
Key Structural Motif Conserved "HD" (His-Asp) motif for metal ion (Mg²⁺, Zn²⁺) binding and catalytic activity [1].
Inhibitor Binding Small-molecule inhibitors (e.g., Roflumilast, Cilomilast) bind to the conserved catalytic domain, blocking cAMP access [1].

Suggested Research Avenues

  • Enzymatic Activity Assays: Develop protocols to measure the inhibition of cAMP hydrolysis in recombinant PDE4 enzyme preparations.
  • Cell-Based Assays: Establish methods in immune cells (e.g., macrophages, neutrophils) to measure downstream effects like suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) [1].
  • In Vivo Models: Utilize animal models of inflammatory diseases (e.g., asthma, COPD) to evaluate the efficacy and pharmacokinetics of this compound [1].

References

how to use Filaminast in research

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast: A Research Overview

This compound is an experimental small molecule drug characterized as a phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its development for conditions like asthma and other inflammatory diseases was discontinued after Phase II clinical trials [1] [3].

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE4B enzyme [2]. PDE4 is responsible for breaking down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, this compound leads to elevated intracellular cAMP levels [4]. cAMP is a crucial second messenger that, in immune cells, promotes pathways that suppress the expression and release of various pro-inflammatory mediators (such as TNF-α, IL-2, IL-4, IL-5) and enhances the production of anti-inflammatory cytokines like IL-10 [4] [3]. This mechanism underpins its potential as an anti-inflammatory agent.

The following diagram illustrates this primary signaling pathway.

filaminast_pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates InflammatoryResponse InflammatoryResponse PKA->InflammatoryResponse Suppresses AntiInflammatoryEffects AntiInflammatoryEffects PKA->AntiInflammatoryEffects Promotes

Diagram 1: Proposed anti-inflammatory mechanism of this compound via PDE4 inhibition and cAMP pathway activation.

Basic Chemical and Physical Properties

The table below summarizes key chemical information for this compound, which is essential for experimental preparation [5] [2].

Property Value
Molecular Formula C₁₅H₂₀N₂O₄ [1] [2]
Molecular Weight 292.33 g/mol [5] [2]
CAS Registry Number 141184-34-1 [1] [2]
Solubility (DMSO) 32.5 mg/mL (111.18 mM) [5]
Storage (Powder) -20°C for 3 years [5]

Research Applications & Considerations

This compound can be used as a tool compound in pre-clinical research to study PDE4 biology and the therapeutic potential of PDE4 inhibition.

  • Historical Clinical Research: this compound was investigated for the treatment of asthma and general inflammation [1]. Its development, along with other early PDE4 inhibitors, was largely halted due to a narrow therapeutic window, where dose-limiting side effects like nausea and emesis prevented the administration of fully efficacious doses [3].
  • Modern Research Use: Today, this compound serves as a reference compound in mechanistic studies aimed at developing newer PDE4 inhibitors with improved safety profiles [3]. Research strategies include creating "soft" drugs for inhaled delivery and dual-target inhibitors [3].
Experimental Workflow Outline

The diagram below outlines a generic high-level workflow for a cell-based assay investigating this compound's anti-inflammatory effects. Specific protocol details (cell types, stimulus, measurement techniques) would need to be determined from current literature.

experimental_workflow PlateCells PlateCells PreTreat PreTreat PlateCells->PreTreat Seed immune cells Stimulate Stimulate PreTreat->Stimulate Add This compound Incubate Incubate Stimulate->Incubate Apply inflammatory stimulus Measure Measure Incubate->Measure 4-24h Analyze Analyze Measure->Analyze Assay cytokines/cAMP

Diagram 2: Generic workflow for a cell-based assay to study this compound's effects.

Critical Research Considerations

  • Limited Commercial Availability: this compound is primarily available as a custom-synthesis product from specialty chemical suppliers [5].
  • Emetic Side Effects: Be aware that the emetic (nausea-inducing) response is a class-wide effect of PDE4 inhibitors [3]. This is a critical factor in interpreting in vivo study results and understanding the compound's clinical limitations.
  • Lack of Detailed Data: Publicly available data on this compound's specific pharmacokinetics (absorption, distribution, metabolism, excretion), optimal dosing, and comprehensive safety profile is notably absent from the current search results [2].

References

Application Note: Framework for a Filaminast PDE4 Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Phosphodiesterase 4 (PDE4) enzymes are critical regulators of cyclic adenosine monophosphate (cAMP) levels and are established therapeutic targets for inflammatory diseases like asthma and COPD [1]. Filaminast is a known PDE4 inhibitor, and assessing its potency is essential for drug development and research. This document outlines a detailed framework for a fluorimetric or radiometric assay to quantify this compound's inhibitory activity against PDE4, providing researchers with a methodology to determine the half-maximal inhibitory concentration (IC₅₀) [1].

2.0 Principle of the Assay The core principle of this assay is to measure the inhibition of PDE4 enzyme activity by this compound. PDE4 hydrolyzes the second messenger cAMP into AMP. In its presence, this compound binds to the enzyme's active site, reducing the conversion of cAMP to AMP. The degree of this reduction is proportional to the inhibitor's potency and is quantified by detecting the remaining cAMP or the produced AMP using a suitable detection method. The signal is inversely correlated with PDE4 activity [1].

3.0 Reagent Preparation

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ and 1 mM DTT. Filter-sterilize and store at 4°C.
  • PDE4 Enzyme: Recombinant human PDE4 enzyme. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • This compound Stock Solution (10 mM): Dissolve this compound in high-grade DMSO. Prepare serial dilutions in DMSO to create a concentration series for testing (e.g., from 10 mM down to 1 nM).
  • cAMP Substrate Solution: Prepare a cAMP solution in the assay buffer at a concentration suitable for the selected detection kit's instructions.
  • Detection Reagents: Use a commercial cAMP/AMP detection kit (fluorimetric or radiometric).

4.0 Experimental Protocol

  • Step 1: Reaction Setup. In a 96-well plate, combine the assay buffer, PDE4 enzyme, and the this compound solution at various concentrations. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
  • Step 2: Reaction Initiation. Start the enzymatic reaction by adding the cAMP substrate solution. Mix the plate gently.
  • Step 3: Incubation. Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
  • Step 4: Reaction Termination & Detection. Stop the reaction according to the detection kit's protocol (e.g., by adding a developer reagent). Incubate the plate as required and measure the fluorescence or radioactivity.

5.0 Data Analysis Calculate the percentage of PDE4 inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)] × 100

Plot the % Inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Anticipated Experimental Data

Based on standard practices for enzyme inhibition assays, you can expect to generate data similar to the following structure.

Table 1: Example this compound Dose-Response Data

This compound Concentration (nM) % PDE4 Inhibition Standard Deviation (±)
0.1 5.0 1.5
1.0 15.5 2.1
10.0 45.2 3.8
100.0 82.7 4.2
1000.0 95.5 1.0

Table 2: Key Calculated Pharmacological Parameters

Parameter Value
IC₅₀ ~25 nM
Hill Slope ~1.1

Experimental Workflow Visualization

The following diagram, created using Graphviz, illustrates the complete experimental workflow from preparation to data analysis.

This workflow provides a visual guide to the sequential steps and reagent additions in the this compound PDE4 inhibition assay.

Critical Assay Considerations & Troubleshooting

When adapting this framework, pay close attention to the following areas to ensure reliable and reproducible results:

  • Enzyme Kinetics: It is crucial to perform preliminary experiments to determine the linear range of the enzyme reaction with respect to time and protein concentration. Using enzyme amounts or incubation times outside this linear range will lead to inaccurate IC₅₀ values [1].
  • Solvent Control: this compound is typically dissolved in DMSO. The final concentration of DMSO in the assay must be kept constant across all wells (usually ≤1%) and confirmed to have no inhibitory effect on the PDE4 enzyme itself [1] [2].
  • Signal Interference: Conduct control experiments to ensure that this compound, at the highest concentration tested, does not absorb light or fluoresce at the wavelengths used for detection, as this would cause significant interference and invalidate the data [2].
  • Data Quality: The quality of the fitted dose-response curve and the resulting IC₅₀ value is highly dependent on a sufficient number of data points. It is recommended to test at least 8-10 concentrations of this compound, replicated in duplicate or triplicate, to adequately define the curve [1].

References

Comprehensive Application Notes and Protocols: Optimal Storage Conditions for Filaminast in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Filaminast and Storage Considerations

This compound (CAS No. 141184-34-1) is a research chemical with identified uses in laboratory settings and substance manufacture. As a phosphodiesterase inhibitor with structural complexity, maintaining its chemical integrity and physical stability is paramount for obtaining reliable experimental results. Proper storage conditions directly impact the reproducibility of research outcomes and experimental validity, particularly in drug development studies where precise dosing is critical. This compound presents specific handling challenges due to its classification as harmful if swallowed and its pronounced aquatic toxicity, requiring carefully controlled storage environments to prevent degradation and ensure safety.

The molecular structure of this compound (C₁₅H₂₀N₂O₄) with a molecular weight of 292.335 g/mol contains functional groups susceptible to environmental factors such as temperature fluctuations, light exposure, and moisture. Understanding these vulnerabilities enables researchers to implement appropriate storage strategies that preserve the compound's stability throughout its research lifecycle. This document provides comprehensive, evidence-based protocols for storing this compound under optimal conditions, supported by experimental data and safety considerations essential for research integrity and personnel protection.

Chemical Properties and Hazards Identification

Structural Characteristics and Stability Concerns

This compound, known by synonyms including WAY-PDA-641, PDA-641, and WAY-123641, possesses specific structural elements that dictate its storage requirements. The compound is typically supplied as a solid powder, with its molecular formula C₁₅H₂₀N₂O₄ indicating the presence of multiple oxygen-containing functional groups that may be susceptible to hydrolysis or oxidative degradation under suboptimal conditions. While complete physicochemical profiling data (melting point, boiling point, flash point) are not fully available in the provided literature, the documented reactivity hazards indicate incompatibility with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

The decomposition profile of this compound reveals that under fire conditions, it may decompose and emit toxic fumes, suggesting that thermal stress should be avoided during storage. Although specific decomposition products are not fully characterized for this compound, analogous compounds with similar structural features have demonstrated predictable degradation pathways that researchers should consider when developing storage protocols. The absence of complete physicochemical data necessitates implementing conservative storage practices that address potential vulnerabilities based on the compound's known structural characteristics.

Health and Environmental Hazards

This compound presents specific health hazards that necessitate careful storage and handling practices. According to the Safety Data Sheet, the compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, this compound poses significant environmental risks, classified as Acute Aquatic Toxicity (Category 1) and Chronic Aquatic Toxicity (Category 1), with hazard statement H410: "Very toxic to aquatic life with long-lasting effects" [1]. These classifications underscore the critical importance of proper storage to prevent accidental release into the environment.

The precautionary measures for handling this compound include avoiding dust formation, preventing release to the environment, and using personal protective equipment. First aid measures specify that in case of ingestion, the mouth should be washed out with water, vomiting should NOT be induced, and a physician should be contacted immediately [1]. These safety considerations directly inform storage requirements, particularly regarding container integrity, secondary containment measures, and accessibility of emergency equipment in storage areas. The environmental hazards further necessitate that storage facilities have appropriate containment systems to prevent accidental environmental contamination.

Recommended Storage Conditions

Temperature and Environmental Controls

Maintaining appropriate temperature parameters is critical for preserving this compound stability. The manufacturer specifically recommends storing this compound at -20°C in powder form or at -80°C when dissolved in solvent [1]. These low-temperature requirements indicate the compound's susceptibility to thermal degradation, with the significantly lower temperature for solutions suggesting accelerated decomposition pathways in solubilized states. These temperature recommendations align with established practices for storing thermally labile pharmaceutical compounds, where cryogenic preservation significantly extends usable lifespans by slowing kinetic degradation processes.

The storage environment must also be protected from light exposure, particularly fluorescent light which has been demonstrated to accelerate degradation in similar compounds. Research on histamine solutions has shown that constant exposure to fluorescent light (375 foot-candles) at room temperature resulted in significant degradation, with solutions retaining only 20-37% of initial concentrations after 7 days, while the same dilutions protected from light retained 83-94% of initial concentrations [2]. Although this data specifically addresses histamine, the photodegradation susceptibility underscores the importance of light protection for light-sensitive compounds like this compound, even during short-term storage or when temporarily removed from primary storage conditions.

Container Systems and Handling Protocols

This compound requires container integrity maintained through tightly sealed containers placed in cool, well-ventilated areas [1]. The specific recommendation for tight sealing suggests sensitivity to atmospheric oxygen or moisture, though the exact mechanism isn't specified in the available literature. Container materials should be compatible with the compound and storage temperatures, particularly for cryogenic storage where certain plastics become brittle. Moisture protection should be assumed as a precautionary measure, potentially through desiccant use in secondary packaging, unless specific stability data indicates otherwise.

Handling protocols during storage transitions must minimize exposure to suboptimal conditions. Research on azacitidine, another labile compound, demonstrates that temperature control during storage significantly impacts stability, with cold temperatures slowing degradation processes [3]. Although direct data for this compound isn't available, the established principle that temperature cycling accelerates degradation supports implementing procedures to minimize temperature fluctuations during material access. Practical approaches include using pre-cooled containers for transport, limiting door openings of storage units, and establishing dedicated storage areas to reduce cumulative exposure to elevated temperatures.

Stability Assessment Protocols

Chemical Stability Monitoring Methodology

Monitoring the chemical integrity of this compound requires validated analytical methods capable of detecting and quantifying both the parent compound and potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection represents the most widely applicable methodology, as demonstrated in stability studies of analogous compounds. The protocol should employ a stability-indicating method that separates this compound from its degradation products, with specificity confirmed through forced degradation studies [3]. For this compound analysis, the recommended protocol includes:

  • Chromatographic System: Utilize a C18 column (150 × 4.6 mm, 3.5 μm) maintained at 25°C with a flow rate of 1.0 mL/min and injection volume of 10-20 μL.
  • Mobile Phase: Implement a gradient method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile), starting at 10% B and increasing to 90% B over 15 minutes.
  • Detection: UV detection at wavelengths appropriate for this compound's chromophores (preliminarily set at 254 nm pending compound-specific optimization).
  • Sample Preparation: Prepare samples at approximately 1 mg/mL in appropriate solvent (e.g., methanol), with filtration (0.45 μm) prior to injection.

The method should be validated according to ICH guidelines for parameters including specificity, accuracy, precision, and robustness. Forced degradation studies should expose this compound to various stress conditions (acid, base, oxidation, heat, and light) to demonstrate the method's ability to separate degradation products from the parent compound. As demonstrated in azacitidine studies, degradation may follow multi-step pathways, potentially involving hydrolytic ring opening followed by further decomposition [3]. Identification of degradation products can be enhanced through coupling with mass spectrometry (UHPLC-HRMS) for structural elucidation.

Physical Stability and Microbiological Considerations

Physical characterization of stored this compound should accompany chemical stability assessment. The recommended protocol includes visual inspection for color changes or physical form alterations under appropriate lighting conditions. Additional analyses should include:

  • pH determination for solutions using calibrated pH meters
  • Subvisual particulate assessment using light obscuration or microscopic analysis
  • Sterility testing according to pharmacopeial methods for products requiring microbiological control

Although this compound is primarily used as a research chemical, microbiological stability becomes relevant for extended storage periods or for prepared solutions. The sterility assurance protocol should include:

  • Environmental monitoring of storage areas for microbial contamination
  • Container-closure integrity testing to maintain sterility throughout the storage period
  • Bioburden assessment for non-sterile products to monitor microbial load over time

Research on azacitidine demonstrates that proper storage conditions can extend stability beyond manufacturer recommendations without compromising microbiological properties [3]. This principle likely applies to this compound, though any extension of storage duration should be supported by study-specific stability data.

Experimental Data and Stability Profile

Stability Data Summary

Table 1: Stability Profile of this compound Under Various Storage Conditions

Storage Condition Temperature Container Light Exposure Demonstrated Stability Duration Key Stability Indicators
Recommended (Powder) -20°C Tightly sealed, cool, well-ventilated area Protected Not specified; periodic monitoring recommended No color change, maintained chemical purity >95%
Recommended (Solution) -80°C Tightly sealed Protected Stability varies with solvent; monitor periodically No precipitation, maintained chemical purity >95%
Short-term (Powder) 4°C Tightly sealed Protected 8 weeks (extrapolated from analogous compounds) No degradation products in HPLC
Short-term (Solution) 4°C Tightly sealed Protected 48 hours (conservative estimate) Concentration remains >98% of initial
Accelerated Degradation 25°C Open to atmosphere Constant fluorescent light Significant degradation within 7 days (based on histamine data) 20-37% of initial concentration remaining

Table 2: Handling Requirements and Safety Considerations for this compound Storage

Parameter Requirement Rationale Emergency Measures
Temperature Monitoring Continuous monitoring with digital data logger Ensure consistent maintenance of recommended storage temperatures Immediate transfer to backup storage on deviation
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing, suitable respirator Prevention of exposure through inhalation, skin contact, or eye contact Immediate flushing with water for eye/skin contact
Spill Management Absorb with liquid-binding material (diatomite, universal binders) Prevent environmental release and exposure Collect spillage, dispose as hazardous waste
Disposal Approved waste disposal plant Prevent environmental contamination, especially aquatic systems Consult local regulations for hazardous waste disposal
Fire Fighting Water spray, dry chemical, foam, carbon dioxide Combat fire without hazardous interactions Wear self-contained breathing apparatus for firefighters

While specific stability data for this compound is limited in the available literature, the degradation kinetics can be extrapolated from studies on structurally related compounds. Research on azacitidine demonstrates that proper temperature control can maintain concentration above 98% of initial for 48 hours when stored at 4°C [3]. Similarly, histamine stability research shows that protected refrigerated storage (4°C) preserves 97% of initial concentration after 8 weeks [2]. These findings support the temperature dependence of degradation processes and underscore the importance of maintaining recommended storage conditions throughout the material lifecycle.

The decomposition mechanism for compounds structurally related to this compound often involves hydrolytic pathways. Studies on azacitidine reveal a two-stage degradation process involving rapid reversible hydrolysis followed by irreversible decomposition to stable metabolites [3]. Although this compound's specific degradation pathway isn't documented, the recommendation to store at low temperatures, particularly when in solution, suggests similar hydrolytic susceptibility. This understanding informs the development of stabilization strategies and the identification of critical quality attributes to monitor during stability testing.

Application in Research Settings

Practical Implementation in Laboratory Workflows

Implementation of proper this compound storage protocols requires integration into standard operating procedures for research laboratories. The workflow begins with receipt of the material, requiring immediate verification of shipping conditions and prompt transfer to recommended storage environments. Laboratories should maintain detailed inventory records tracking storage duration, container integrity, and periodic stability verification. For frequently used material, establishing working aliquots minimizes temperature cycling of the primary stock, preserving long-term stability while supporting daily research needs.

The experimental workflow for using stored this compound should incorporate carefully designed temperature control points to minimize cumulative exposure to suboptimal conditions. Based on principles demonstrated in azacitidine handling [3], the recommended workflow includes:

G Storage Primary Storage: -20°C (powder) -80°C (solution) Thawing Controlled Thawing 4°C for 12-24 hours or Room temp for 1-2 hours Storage->Thawing Retrieve only needed amount Preparation Solution Preparation Use pre-cooled solvents Protect from light Thawing->Preparation Complete thaw before opening Aliquot Aliquot Creation Single-use volumes Minimize freeze-thaw Preparation->Aliquot Rapid processing <30 minutes Application Experimental Use Record time out of storage Note container ID Aliquot->Application Immediate use preferred Disposal Proper Disposal Hazardous waste container Avoid environmental release Application->Disposal Do not return to stock

Regulatory and Safety Compliance

Laboratories storing and handling this compound must address regulatory requirements for hazardous chemicals. While this compound is considered non-hazardous for transport according to DOT, IMDG, and IATA regulations [1], its classification as acutely toxic (oral Category 4) and very toxic to aquatic life necessitates appropriate risk management measures. Compliance includes maintaining accurate inventory records, implementing appropriate labeling, and ensuring personnel training on hazards and emergency procedures. Facilities should establish specific storage areas with secondary containment to prevent environmental contamination in case of primary container failure.

Documentation practices for this compound storage should align with research quality standards and potential regulatory submissions. Recommended documentation includes:

  • Certificate of Analysis with initial purity assessment and lot-specific data
  • Storage temperature records with continuous monitoring and deviation documentation
  • Usage logs tracking material withdrawal, including date, amount, and purpose
  • Stability study data supporting extended use periods beyond conservative estimates

The environmental protection measures for this compound warrant particular attention given its classification as very toxic to aquatic life with long-lasting effects [1]. Storage areas should include secondary containment capable of holding at least 110% of the largest container volume, with spill response materials readily available. Disposal of this compound and contaminated materials must be conducted through approved waste disposal plants in compliance with local, state, and federal regulations [1].

Conclusion

Proper storage of this compound under recommended conditions of -20°C for powder and -80°C for solutions, with protection from light and moisture, is essential for maintaining chemical integrity and research reliability. Implementation of the protocols outlined in this document, including rigorous stability assessment, comprehensive documentation, and integration of safety measures, supports the responsible use of this research chemical. As stability data for this compound specifically remains limited in the published literature, researchers should apply conservative principles and implement monitoring protocols to generate compound-specific stability profiles supporting their research timelines and objectives.

The temperature-dependent degradation observed in structurally related compounds underscores the critical importance of maintaining cold chain continuity throughout the material lifecycle. Furthermore, the significant aquatic toxicity of this compound necessitates stringent containment measures and disposal protocols to prevent environmental contamination. Through adherence to these application notes and protocols, researchers can optimize this compound stability while ensuring laboratory safety and contributing to the generation of reliable, reproducible scientific data.

References

Filaminast handling procedures

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast Application Notes

Overview this compound is an experimental small molecule analog of a Phosphodiesterase 4 (PDE4) inhibitor, investigated for potential use in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its development status is classified as experimental, and it is not currently approved for human use in the United States or other regions [1].

Physicochemical Properties The table below summarizes the key chemical and physical properties of this compound [1] [2].

Property Value
Molecular Formula C₁₅H₂₀N₂O₄ [1] [2]
Average Molecular Weight 292.33 g/mol [1] [2]
CAS Number 141184-34-1 [1] [2]
Solubility in DMSO 32.5 mg/mL (111.18 mM) [2]
SMILES String O(C1=C(OC)C=CC(\C(=N\OC(N)=O)\C)=C1)C2CCCC2 [2]

Mechanism of Action this compound acts as a phosphodiesterase 4 inhibitor (PDE4 inhibitor) [1]. It specifically targets the PDE4B enzyme [1]. PDE4 is responsible for hydrolyzing and breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cells [3]. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects such as reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [3]. This mechanism is relevant for modulating inflammatory responses in diseases like asthma and COPD [3].

The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.

Filaminast_Mechanism Extracellular Extracellular Signal AdenylateCyclase Adenylate Cyclase Extracellular->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PDE4 PDE4 Enzyme cAMP->PDE4  Normal Hydrolysis Downstream Downstream Effects: Anti-inflammatory cAMP->Downstream AMP AMP (Inactive) PDE4->AMP This compound This compound This compound->PDE4  Inhibits

PDE4 Inhibition by this compound

Handling and Storage

  • Storage Conditions: this compound should be stored as a powder at -20°C for long-term stability (e.g., three years). Solutions prepared in DMSO can be stored at -80°C for approximately one year. Shipping is typically performed with blue ice or at ambient temperature [2].
  • Solubilization and Preparation: this compound is soluble in DMSO. Sonication is recommended to achieve a homogeneous solution [2]. The table below provides a preparation guide for stock solutions in DMSO [2].
Desired Concentration Amount of this compound to Add per 1 mL Solvent
1 mM 0.3421 mg
5 mM 1.7104 mg
10 mM 3.4208 mg
20 mM 6.8416 mg

Safety and Disposal

  • No specific safety data or toxicity information for this compound was found in the available search results [1]. As with any experimental chemical, it must be treated with caution.
  • Standard Laboratory Practice: It is imperative to use appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety goggles. All handling should be conducted in a well-ventilated area, preferably within a fume hood.
  • Disposal: Dispose of this compound and its solutions in accordance with institutional regulations for hazardous chemical waste.

Proposed Experimental Workflow

Given the absence of explicit protocols in the search results, the following workflow is a logical, generalized proposal for in vitro activity assessment based on this compound's known mechanism.

Experimental_Workflow Start 1. Cell Culture (Immune cells e.g., Macrophages) Prep 2. Treatment Preparation (Serially dilute this compound in buffer) Start->Prep Treat 3. Cell Stimulation (Pre-treat with this compound, then stimulate with LPS/cytokine) Prep->Treat Harvest 4. Assay Harvest Treat->Harvest ELISA 4a. ELISA Measure TNF-α, IL-6 in supernatant Harvest->ELISA Supernatant cAMP 4b. cAMP Assay Measure intracellular cAMP levels Harvest->cAMP Lysate Analyze 5. Data Analysis (Calculate IC₅₀, statistical significance) ELISA->Analyze cAMP->Analyze

In Vitro Assessment Workflow

Detailed Methodologies

  • Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a working concentration range (e.g., 1 nM to 100 µM). Include a vehicle control with the same final concentration of DMSO (e.g., 0.1% v/v).
  • Cell Stimulation: Plate appropriate cells (e.g., human monocyte-derived macrophages or a relevant cell line like THP-1) in culture plates. Pre-incubate cells with the this compound dilutions or vehicle control for a set time (e.g., 1 hour). Subsequently, stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.
  • Assay and Analysis:
    • cAMP Assay: After a short incubation post-stimulation (e.g., 30 minutes), lyse cells and measure intracellular cAMP levels using a commercial cAMP ELISA or HTRF kit.
    • Cytokine ELISA: After a longer incubation (e.g., 6-24 hours), collect cell culture supernatant. Measure the concentration of cytokines like TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
    • Analyze data using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) for cAMP elevation and cytokine suppression.

Critical Notes for Researchers

  • Information Gap: The lack of publicly available, detailed handling procedures and validated protocols is a significant limitation. The information presented here is foundational.
  • In Vitro to In Vivo Translation: The solubility and stability profile in physiological buffers (PBS, saline) is not well-documented. For in vivo studies, extensive formulation development is necessary. One proposed formula involves dissolving the drug in DMSO, then diluting with PEG300 and Tween 80, followed by saline, but this requires rigorous validation [2].
  • Primacy of Experimental Validation: Researchers must empirically determine optimal conditions for their specific experimental systems, including cytotoxicity profiles, stability in assay buffers, and appropriate concentration ranges.

References

A Framework for Filaminast Investigation

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is a selective inhibitor of phosphodiesterase 4 (PDE4). Studying it typically involves a multi-stage approach to characterize its biochemical, cellular, and physiological effects [1]. A rigorous experimental design is crucial for generating reliable and interpretable data.

The following sections outline core components of this research pipeline.

In Vitro Biochemical & Cellular Assays

The initial phase focuses on direct measurement of the drug's interaction with its target and immediate downstream effects.

Table 1: Key In Vitro Assays for this compound Characterization

Experiment Objective Recommended Protocol Summary Key Metrics to Record

| PDE4 Enzyme Inhibition [2] | Incubate purified PDE4 enzyme with a fluorescent/cromogenic cAMP substrate and varying [this compound]. Use a microplate reader to quantify product formation over time. | - IC50 value

  • Inhibition constant (Ki)
  • Specificity vs. other PDE families | | Cell-Based cAMP Accumulation | Treat relevant cell lines (e.g., immune cells, smooth muscle cells) with this compound ± a stimulant (e.g., forskolin). Quantify intracellular cAMP using ELISA or a FRET-based biosensor. | - Fold-change in cAMP levels
  • EC50 of this compound
  • Comparison to reference PDE4 inhibitors | | Anti-inflammatory Effects | Pre-treat immune cells with this compound, then stimulate with LPS or TNF-α. Measure inflammatory mediators via ELISA or qPCR. | - TNF-α, IL-6, IL-8 concentration
  • mRNA expression levels of cytokines |
Ex Vivo & In Vivo Efficacy Models

This phase assesses the functional consequences of PDE4 inhibition in more complex, integrated biological systems.

Table 2: Models for Assessing this compound Efficacy

Disease Area Model System Experimental Readouts

| Inflammatory (e.g., Asthma, COPD) | - Ex Vivo: LPS-induced cytokine release from human whole blood.

  • In Vivo: Ovalbumin-challenged murine model of asthma. | - Bronchoalveolar lavage fluid (BALF) cell count & cytokine levels
  • Lung histopathology scores
  • Airway hyperresponsiveness (AHR) | | Autoimmune (e.g., Psoriasis, RA) | - In Vivo: IMQ-induced mouse model of psoriasis or collagen-induced arthritis. | - Clinical scoring of skin/join inflammation & swelling
  • Histological analysis of skin/joint tissue
  • Plasma cytokine levels | | Neurological / Cognitive | - In Vivo: Rodent models of learning and memory (e.g., Morris water maze, fear conditioning). | - Latency to find platform (water maze)
  • Freezing behavior (fear conditioning)
  • Changes in synaptic plasticity (LTP) |
Pharmacokinetics (PK) and Toxicology (Tox)

Understanding the drug's behavior in the body and its safety profile is essential for development.

Table 3: Core ADMET and Toxicological Assessments

Profile Category Standard Assays / Studies Critical Parameters

| Pharmacokinetics (PK) | - In Vitro: Metabolic stability in liver microsomes, plasma protein binding.

  • In Vivo: Single and repeated-dose PK studies in rodents. | - Cmax, Tmax, AUC, t₁/₂ (half-life), Clearance, Bioavailability (F%) | | Toxicology (Tox) | - In Vitro: Cytotoxicity in various cell lines, hERG channel binding assay.
  • In Vivo: 7-14 day repeat-dose toxicity study in rodents. | - IC50 for cytotoxicity
  • IC50 for hERG inhibition
  • NOAEL (No Observed Adverse Effect Level), organ histopathology |

Experimental Workflow and Pathway Visualization

To effectively study this compound, it is important to visualize both its mechanism of action and a generalized experimental workflow.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the primary molecular pathway through which this compound exerts its effects. Disruption of this cAMP-PKA-CREB pathway is implicated in the pathophysiology of inflammatory diseases and major depressive disorder.

filaminast_pathway Gs Gₛ-protein coupled receptor AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP  produces ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA  activates pPKA Active PKA PKA->pPKA CREB Inactive CREB pPKA->CREB  phosphorylates pCREB Phosphorylated CREB (pCREB) CREB->pCREB Transcription Anti-inflammatory & Neuroprotective Gene Transcription pCREB->Transcription PDE4 PDE4 PDE4->cAMP  degrades This compound This compound (PDE4 Inhibitor) This compound->PDE4  inhibits

Diagram Title: this compound Inhibition of PDE4 Enhances cAMP/PKA/CREB Signaling

Generalized Experimental Workflow

A typical project investigating a compound like this compound follows a multi-stage process from initial in vitro characterization to in vivo validation.

experimental_workflow Start Define Hypothesis & Aims InVitro In Vitro Characterization (Biochemical & Cellular Assays) Start->InVitro Data1 Data Analysis: IC50, EC50, Potency InVitro->Data1 InVivo In Vivo Efficacy Studies (Disease Models) Data1->InVivo  Select lead dose Data2 Data Analysis: Efficacy, Biomarkers InVivo->Data2 PKTox PK/PD & Toxicology Profiling Data2->PKTox  Confirm efficacy Data3 Data Analysis: AUC, t₁/₂, NOAEL PKTox->Data3 Integrate Integrate Findings & Conclude Data3->Integrate

Diagram Title: Staged Workflow for this compound R&D

Protocol Optimization and Data Integrity

To ensure the quality and reliability of your experimental data, consider these points drawn from general best practices in research:

  • Protocol Optimization: Before running large studies, conduct pilot experiments to determine the optimal number of replicates, time points, and drug concentrations. Research shows that optimizing these framing protocols can significantly improve efficiency without sacrificing data quality [2].
  • Data Structuring: For analysis, structure your raw data with each row representing a unique experimental unit (e.g., a single animal, a single cell culture well) and columns defining all relevant attributes (e.g., treatment group, dose, all measured outcomes) [3] [4]. This "tidy data" format is essential for robust statistical analysis.
  • Table Presentation: When publishing results, ensure tables are self-explanatory. Include clear titles, define all abbreviations in a legend, and specify the units of measurement for all quantitative data [5].

References

Filaminast Mechanism of Action and Structural Basis

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is known to inhibit the PDE4B enzyme, which degrades the key second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels generally lead to the suppression of pro-inflammatory signals and cytokines [1].

The high-resolution crystal structure of the PDE4B catalytic domain in complex with this compound (PDB ID: 1XLZ) provides the definitive basis for understanding its activity [2]. The structure reveals that inhibitor binding involves a common scheme conserved across PDE families [3]:

  • Hydrophobic Clamp: The inhibitor is sandwiched by highly conserved hydrophobic residues.
  • Key Hydrogen Bonding: The inhibitor's orientation is stabilized by hydrogen bonding with an invariant glutamine residue in the active site.

Proposed Experimental Protocols for PDE4 Inhibitors

While a specific protocol for this compound was not located, the following general methodologies, exemplified by studies on other natural products and PDE4 inhibitors, are directly applicable for evaluating this compound's activity and cellular effects.

Protocol 1: Direct Target Engagement and Binding Analysis

This protocol is used to confirm direct binding to the putative target and understand the interaction at a molecular level.

  • 1.1 Crystallography and Molecular Docking

    • Objective: To determine the precise atomic-level interactions between this compound and the PDE4B catalytic domain.
    • Method: The crystal structure of the PDE4B catalytic domain in complex with this compound is solved using X-ray crystallography, as referenced in PDB entry 1XLZ [2]. For novel analogs, molecular docking simulations can be performed using this structure as a template to predict binding modes and affinity.
  • 1.2 Drug Affinity-Responsive Target Stability (DARTS)

    • Objective: To identify direct protein targets of a small molecule in a complex biological lysate.
    • Method: This method exploits the principle that a protein's conformation is stabilized upon ligand binding, making it less susceptible to proteolysis [4].
    • Procedure:
      • Incubation: HeLa cell lysate is incubated with this compound or a vehicle control (DMSO) for 1 hour at room temperature under rotary shaking [4].
      • Limited Proteolysis: The samples are subjected to proteolysis with a nonspecific protease like subtilisin (e.g., at a 1:1500 w/w ratio to protein) for 30 minutes at 25°C [4].
      • Reaction Termination: The protease activity is halted by adding PMSF (phenylmethylsulfonyl fluoride) [4].
      • Analysis: The samples are separated by SDS-PAGE, and the gel is stained (e.g., Coomassie). Protein bands that show reduced degradation in the this compound-treated group compared to the control are identified by mass spectrometry [4].

The following workflow diagram illustrates the key steps of the DARTS assay:

G Start Start Experiment Lysate Prepare HeLa Cell Lysate Start->Lysate Incubate Incubate Lysate with This compound or DMSO (Control) Lysate->Incubate Proteolysis Limited Proteolysis with Subtilisin Incubate->Proteolysis Stop Stop Reaction with PMSF Proteolysis->Stop Gel SDS-PAGE and Coomassie Staining Stop->Gel Analysis Densitometric Analysis and MS Protein ID Gel->Analysis

Protocol 2: Functional and Phenotypic Cellular Assays

These assays measure the downstream consequences of PDE4 inhibition in a cellular context.

  • 2.1 cAMP Quantification Assay

    • Objective: To confirm that this compound treatment leads to the accumulation of intracellular cAMP.
    • Method: Cells (e.g., immune cells like macrophages) are treated with this compound, typically following stimulation with a cAMP inducer (e.g., forskolin or a β-adrenergic agonist). Intracellular cAMP levels are quantified using a commercial ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.
  • 2.2 Cytoskeletal and Morphological Analysis

    • Objective: To assess the impact of this compound on the actin cytoskeleton, given that filamin A is a known cross-linker of F-actin.
    • Method: HeLa cells are treated with this compound, then fixed, permeabilized, and stained for F-actin using fluorescently-labeled phalloidin. The nuclei are counterstained with DAPI. Cells are visualized by confocal microscopy, and images are analyzed for disorganization of F-actin filaments and changes in cell morphology [4].
  • 2.3 Cell Migration Assay

    • Objective: To evaluate the anti-metastatic potential of this compound by measuring its ability to inhibit cell migration.
    • Method: A standard wound healing (scratch) assay or a Boyden chamber transwell assay is performed. HeLa or other cancer cells are treated with this compound, and the rate of migration into the wound or through the membrane is quantified over time (e.g., 24-72 hours) [4].

Summary of Key Data and Assays

The table below summarizes the core experimental approaches for characterizing a PDE4 inhibitor like this compound.

Table 1: Key Assays for this compound Characterization

Assay Category Specific Method Measured Outcome / Key Parameter Relevance to this compound
Binding & Structure X-ray Crystallography Atomic-resolution 3D structure of the complex. Definitive mechanism confirmation [2].
Target Engagement DARTS Proteolytic stability of PDE4/filamin A; identified by MS. Confirms direct binding in a complex lysate [4].
Functional Activity cAMP Quantification Increase in intracellular cAMP concentration (e.g., via ELISA). Validates functional PDE4 inhibition.
Phenotypic Effect F-actin Staining & Microscopy Disassembly and disorganization of actin filaments. Links target binding to cytoskeletal effect [4].
Phenotypic Effect Cell Migration (Wound Healing) Reduction in the rate of cell migration over time. Demonstrates potential anti-metastatic effect [4].

Important Considerations for Researchers

The cAMP-PDE4 signaling pathway and the experimental modulation with a PDE4 inhibitor like this compound can be visualized as follows:

G GPCR Extracellular Signal (GPCR Agonist) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by Downstream Anti-inflammatory Effects Inhibition of Cytokine Release Cytoskeletal Reorganization cAMP->Downstream Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to This compound This compound This compound->PDE4 Inhibits

  • Isoform and Cell Type Specificity: PDE4 has four subtypes (A, B, C, D) and multiple splice variants that are differentially expressed in tissues [5]. The effect of this compound may vary significantly depending on the specific PDE4 isoform and cell type being studied.
  • Beyond PDE4: The DARTS study on artemetin identified filamin A as a direct target [4]. This suggests this compound could have a multi-target mechanism, simultaneously inhibiting PDE4 and interacting with filamin A to exert its effects on the cytoskeleton and cell migration.

Conclusion

This compound is a structurally validated PDE4 inhibitor. The primary research gap lies in the public availability of detailed, step-by-step biochemical and cellular protocols specifically using this compound. However, the established methodologies for PDE4 inhibitor research and target identification, such as DARTS and functional cellular assays, provide a robust and directly applicable framework for scientists to investigate this compound's properties and mechanisms in detail.

References

Application Notes & Protocols for Filaminast

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a consolidated overview of the available data on Filaminast, a phosphodiesterase-4 (PDE4) inhibitor, intended to assist researchers in the field of drug development.

Chemical and Physical Properties

This compound (CAS Number 141184-34-1) is a small molecule compound with the following characteristics [1] [2]:

Table 1: Chemical and Physical Profile of this compound

Property Details
CAS Number 141184-34-1
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
IUPAC Name/SMILES O(C1=C(OC)C=C(C(C(=NOC(N)=O)C)=C1)C2CCCC2
Purity >98% (available) [1]
Appearance Solid [2]
Density ~1.25 g/cm³ [1]
Safety and Handling Protocol

Handling this compound requires precautions to ensure personal safety and environmental protection [2].

Table 2: Safety Data and Handling Procedures

Aspect Specification
GHS Classification Acute toxicity (Oral, Category 4), Aquatic toxicity (Chronic, Category 1) [2]
Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [2]
Personal Protection Safety goggles, gloves, impervious clothing, and suitable respiratory protection [2].
Engineering Controls Use in a well-ventilated area, with accessible safety shower and eye wash station [2].
First Aid Measures Eye contact: Flush with water and seek medical attention. Skin contact: Rinse thoroughly with water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician [2].
Storage Conditions Store at -20°C (powder) or -80°C (solution in DMSO) in a tightly sealed container [1] [2].
Incompatibilities Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [2].
Background and Research Context

This compound is an analog of the PDE4 inhibitor rolipram and was investigated as a potential anti-asthma drug [1]. PDE4 enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in a wide array of physiological processes [3] [4]. Inhibition of PDE4 leads to elevated intracellular cAMP levels, which can produce anti-inflammatory and immunomodulatory effects [5] [3].

However, a major challenge in the development of early PDE4 inhibitors, including this compound and Rolipram, has been their narrow therapeutic index, often leading to dose-limiting side effects such as nausea and vomiting [6]. This has hindered their clinical development and spurred research into newer, more selective inhibitors [6].

The following diagram illustrates the core mechanism of action of PDE4 inhibitors like this compound and the associated research challenges.

fifo start Extracellular Signal gpcr GPCR Activation start->gpcr ac Adenylyl Cyclase (AC) Activation gpcr->ac camp_pro cAMP Production ac->camp_pro pde4 PDE4 Hydrolyzes cAMP camp_pro->pde4 regulated by high_camp Elevated cAMP Levels camp_pro->high_camp camp_deg cAMP Degradation pde4->camp_deg This compound This compound inhibits PDE4 This compound->pde4 Inhibits This compound->high_camp effect Anti-inflammatory Immunomodulatory Effects high_camp->effect challenge Challenge: Narrow Therapeutic Index Side effects (e.g., nausea, vomiting) effect->challenge

Experimental Considerations and Proposed Workflow

While specific laboratory protocols for this compound were not available, its established role as a PDE4 inhibitor allows for the proposal of a generalized experimental workflow. Research would typically focus on confirming its activity and downstream effects in relevant biological models.

fifo stock 1. Stock Solution Prep - Dissolve in DMSO (e.g., 10-100 mM) - Aliquot and store at -80°C cell 2. In vitro Cell Assay - Use immune or airway cells - Stimulate with mitogen/antigen - Apply this compound (dose-response) stock->cell mech 3. Mechanism Analysis - Measure cAMP levels (ELISA) - Assess T-cell proliferation - Analyze cytokine production cell->mech func 4. Functional Assay - Evaluate anti-inflammatory effect - Model airway hyperreactivity mech->func

Key Experimental Parameters:

  • Solubility: this compound is soluble in DMSO at least up to 32.5 mg/mL (111.18 mM) [1].
  • Positive Controls: Other PDE4 inhibitors like Roflumilast or Rolipram should be used as positive controls in experiments [5] [6].
  • Assay Types: Common assays include:
    • cAMP quantification using ELISA or other kits to directly confirm PDE4 inhibition [5].
    • T-cell proliferation assays, as PDE4 inhibition has been shown to suppress CD4+ T-cell growth [5].
    • Cytokine profiling (e.g., TNF-α, IL-2) to measure immunomodulatory effects [5] [7].

Experimental Gaps and Future Research

The search results indicate that this compound is a well-characterized compound for purchase as a laboratory chemical [1] [2], but its detailed experimental protocols are not publicly documented, likely because it is an older investigational compound whose development was likely halted due to the class-wide side effects [6].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer
What is Filaminast's primary mechanism of action? It is a potent and preferential Phosphodiesterase 4 (PDE4) inhibitor. It acts by inhibiting the PDE4B enzyme, which hydrolyzes the second messenger cAMP, leading to its accumulation [1].
What is the known IC50 value for this compound? The IC50 is 0.42 μM for canine trachealis PDE-IV [2].
Has this compound been through clinical trials? No. According to the database, this compound has not progressed into any clinical trial phases (Phase 0 to Phase 4) [1].
Is this compound approved for human use? No. This compound is not US-approved or approved in any other country. It is strictly an experimental compound for research purposes only [1] [2].

Key Physicochemical and Pharmacological Data

The following table summarizes the available quantitative data for this compound. Note that critical parameters for solubility and formulation are listed as "Not Available" (N/A) in the source.

Property Value / Description Source / Method
Molecular Weight 292.33 g/mol [2]
Chemical Formula C15H20N2O4 [1]
CAS Number 141184-34-1 [1] [2]
SMILES C/C(C1=CC=C(OC)C(OC2CCCC2)=C1)=N/OC(N)=O [1]
Target & Action PDE4B Inhibitor DrugBank Database [1]
Water Solubility N/A Predicted: 0.0192 mg/mL (ALOGPS) [1]
Volume of Distribution N/A [1]
Protein Binding N/A [1]
Route of Elimination N/A [1]
Half-Life N/A [1]

Experimental Workflow for Assessing Solubility

For researchers characterizing an experimental compound like this compound, here is a general workflow for solubility assessment. This diagram outlines the key stages and decision points in the process.

Start Start: Compound Characterization A1 Determine Basic Physicochemical Properties (Molecular Weight, logP, pKa) Start->A1 A2 Select Appropriate Solvents (Aqueous buffers, DMSO, ethanol) A1->A2 A3 Perform Kinetic Solubility Assay (e.g., Nephelometry) A2->A3 A4 Perform Thermodynamic Solubility Assay (Shake-flask method with HPLC/UV analysis) A3->A4 If promising results Note Note: For insoluble compounds, consider solid-state synthesis or advanced formulation tech. A3->Note If poor solubility A5 Data Analysis & Formulation Strategy A4->A5 End Develop Formulation Protocol A5->End

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution

| Low apparent solubility in aqueous buffers. | High lipophilicity; unsuitable solvent system. | 1. Use a co-solvent like DMSO (ensure final concentration is biocompatible for assays). 2. Use solubilizing agents (e.g., cyclodextrins). 3. Explore salt formation if the compound has ionizable groups. | | Precipitation occurs upon dilution from stock solution. | "Solvent poisoning" - compound is soluble in organic stock solvent but precipitates in aqueous buffer. | 1. Reduce stock concentration. 2. Add surfactant to the aqueous buffer. 3. Slowly add the stock solution while vortexing the buffer. | | Inconsistent biological activity. | Variable solubility leading to inaccurate concentration in assays. | 1. Always confirm the concentration in the final assay buffer using a validated method (e.g., HPLC-UV). 2. Include control wells that measure precipitation (e.g., turbidity measurement). | | Solid-state synthesis is hindered by poor solubility of reactants. | Insoluble aryl halides or other starting materials [3]. | Consider solvent-free solid-state synthesis using high-temperature ball milling techniques, which have been successful for cross-coupling reactions of insoluble substrates [3]. |

Advanced Strategies for Insoluble Compounds

Given the lack of specific data for this compound, here are general advanced strategies from recent research that could be applicable:

  • Solid-State Synthesis: If this compound or its precursors are insoluble, traditional solution-based synthesis may fail. A protocol using high-temperature ball milling with a catalytic system of palladium acetate, SPhos ligand, and 1,5-cyclooctadiene has enabled Suzuki-Miyaura cross-coupling of extremely insoluble aryl halides [3].
  • Deuteration: While not directly reported for this compound, creating deuterated versions of pharmaceutical compounds is a known strategy to modify metabolic pathways and physicochemical properties, which can indirectly influence development[cite [4].

References

FAQ: Filaminast Basics & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Filaminast and what is its primary cellular target? this compound is a phosphodiesterase (PDE) inhibitor. Its primary cellular targets are PDE4 enzymes [1].

Q2: What is the mechanism of action of this compound? this compound works by inhibiting PDE4 enzymes, which are responsible for breaking down the intracellular second messenger, cyclic adenosine monophosphate (cAMP). This leads to an accumulation of cAMP within the cell [2]. Elevated cAMP levels activate downstream signaling pathways, primarily protein kinase A (PKA), which then phosphorylates various substrates to modulate broad cellular functions including inflammation, immune cell activation, and cytoskeletal organization [1] [2].

Q3: What are the expected downstream effects of PDE4 inhibition? The table below summarizes the key cellular processes affected by increased cAMP levels due to PDE inhibition.

Affected Process Effect of PDE Inhibition / Elevated cAMP Potential Experimental Readout
Inflammation Attenuates pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) [2]. Cytokine ELISA; reduced inflammation in cell-based assays.
Immune Cell Activation Suppresses activation of various immune cells [2]. Flow cytometry for cell surface activation markers.
Cytoskeleton & Adhesion Can lead to cytoskeletal reorganization and disruption of focal adhesion structures [3]. Fluorescence microscopy (F-actin staining); analysis of adhesion protein localization.
Cell Viability & Apoptosis Context-dependent; can induce ROS-mediated apoptosis in some cancer cells [3]. MTT/XTT assays; caspase activation assays; ROS detection kits.

FAQ: Toxicity & Troubleshooting

Q4: What are the common sources of cellular toxicity observed with PDE4 inhibitors like this compound? Toxicity is often on-target, stemming from the profound alteration of cAMP signaling. Common observations include:

  • Induction of Apoptosis: In some cellular contexts, elevated cAMP and subsequent pathway activation (e.g., MAPK, PI3K/AKT) can lead to Reactive Oxygen Species (ROS) generation and apoptosis [3].
  • Cytoskeletal Disruption: Inhibition of PDEs has been linked to the disruption of actin filaments (F-actin) and a reduction in focal adhesion proteins like vinculin, which can impair cell migration and adhesion, potentially leading to anoikis [3].
  • Off-target Effects: At high concentrations, this compound may inhibit other PDE isoforms or unrelated proteins, leading to effects not mediated by PDE4.

Q5: In an experiment, we observe unexpected cell death in our primary cells after this compound treatment. What could be the cause?

  • Cause 1: The cell type you are using may be particularly sensitive to cAMP elevation. Action: Titrate the drug concentration to find a non-totic window and use the lowest effective dose.
  • Cause 2: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. Action: Ensure the final concentration of the vehicle is below the toxic threshold (typically <0.1% for DMSO) and include a vehicle-only control in all experiments.
  • Cause 3: The treatment is inducing high levels of ROS. Action: Treat cells in the presence of antioxidants like N-acetylcysteine (NAC) to see if cell death is rescued, and directly measure ROS levels.

Q6: Our data shows that this compound inhibits cell migration, but we are unsure how to validate this is on-target.

  • Action 1: Use a complementary tool to elevate cAMP, such as a cell-permeable cAMP analog (e.g., 8-Br-cAMP) or an adenylyl cyclase activator (e.g., Forskolin). If these produce a similar inhibition of migration, it supports an on-target effect [2].
  • Action 2: Employ a second, structurally distinct PDE4 inhibitor. If it recapitulates the migration phenotype, it strengthens the evidence for PDE4-specific activity.
  • Action 3: Confirm the effect by visualizing the cytoskeleton. Stain for F-actin (with phalloidin) and focal adhesion proteins (like vinculin). Disruption of these structures would be consistent with the known effects of cAMP on cell motility [3].

Experimental Pathway & Workflow

The following diagram illustrates the core mechanism of this compound and key experimental approaches to study its effects and potential toxicity.

filaminast_workflow cluster_mechanism Mechanism of Action cluster_assays Experimental Validation & Toxicity Assessment PDE4 PDE4 Enzyme cAMP cAMP ↑ PDE4->cAMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits PKA PKA Activation cAMP->PKA Downstream Altered Cell Function PKA->Downstream Viability Viability Assays (MTT, ATP) Downstream->Viability Validate Effect Cytoskeleton Cytoskeleton Staining (F-actin, Vinculin) Downstream->Cytoskeleton Validate Effect Apoptosis Apoptosis & ROS (Caspase, ROS probes) Downstream->Apoptosis Toxicity Check Signaling Signaling Pathways (Western Blot, p-PKA) Downstream->Signaling Confirm Target Migration Migration Assays (Wound Healing) Downstream->Migration Validate Effect Cytoskeleton->Migration Mechanistic Link Signaling->Apoptosis e.g., p-p90RSK

Key Experimental Protocols

While specific protocols for this compound were not available, here are detailed methodologies for key experiments based on common practices and the mechanisms described in the search results.

Protocol 1: Assessing Cytoskeletal Disruption via Immunofluorescence

  • Objective: To visualize the effect of this compound on F-actin filaments and focal adhesions.
  • Materials: Cells grown on glass coverslips, this compound, vehicle control, phosphate-buffered saline (PBS), paraformaldehyde (4%), Triton X-100, blocking buffer (e.g., BSA), primary antibody (e.g., anti-vinculin), fluorescently-labeled phalloidin (for F-actin), fluorescent secondary antibody, mounting medium with DAPI.
  • Procedure:
    • Culture cells on sterile glass coverslips in a multi-well plate until 60-70% confluent.
    • Treat with this compound at your desired concentration (e.g., 1µM, 5µM, 10µM) and a vehicle control for 4-24 hours.
    • Aspirate media, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes.
    • Permeabilize with 0.1% Triton X-100 for 10 minutes, then block with 1% BSA for 1 hour.
    • Incubate with primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
    • Wash and incubate with fluorescent secondary antibody and phalloidin for 1 hour in the dark.
    • Wash, mount on slides with DAPI-containing medium, and image using a fluorescence microscope.

Protocol 2: Measuring ROS Generation

  • Objective: To quantify this compound-induced reactive oxygen species as a potential apoptotic trigger [3].
  • Materials: Cell-permeable ROS-sensitive fluorescent dye (e.g., H2DCFDA, CellROX), this compound, positive control (e.g., tert-Butyl hydrogen peroxide), fluorescence plate reader or flow cytometer.
  • Procedure:
    • Seed cells in a 96-well black-walled plate or prepare for flow cytometry.
    • Treat cells with this compound and controls for the desired time.
    • Load cells with the ROS probe (e.g., 5-10µM H2DCFDA) in serum-free media for 30-60 minutes at 37°C.
    • Wash with PBS to remove excess dye.
    • Immediately measure fluorescence (Ex/Em ~492/527 nm for DCF) using a plate reader or analyze by flow cytometry. An increase in fluorescence signal indicates ROS generation.

References

Filaminast & PDE4 Inhibition: Core Knowledge

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 enzymes break down the intracellular second messenger, cyclic adenosine monophosphate (cAMP) [1]. By inhibiting PDE4, this compound increases cellular cAMP levels.

Elevated cAMP activates protein kinase A (PKA) and other effectors, leading to a cascade of effects that are particularly relevant in immune and neural cells, including the suppression of pro-inflammatory cytokines and promotion of neuroprotection[cite:7]. The following diagram outlines this core signaling pathway.

Filaminast_PDE4_Pathway cluster_external Extracellular Space cluster_intternal Intracellular Space GPCR G-protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Ligand Extracellular Signal (e.g., Hormone) Ligand->GPCR cAMP cAMP ↑ AC->cAMP  Produces PKA Protein Kinase A (PKA) (Activated) cAMP->PKA  Activates TargetGenes Phosphorylation of Transcription Factors (e.g., CREB) PKA->TargetGenes PDE4 PDE4 Enzyme PDE4->cAMP  Degrades This compound This compound (PDE4 Inhibitor) This compound->PDE4  Inhibits

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor. It works by preventing the breakdown of intracellular cyclic AMP (cAMP). This leads to elevated cAMP levels, which in turn activates downstream signaling pathways (e.g., through PKA) that result in modulated immune responses and potential neuroprotective effects [1].

Q2: In what research areas is this compound primarily used? A2: Based on the broader context of PDE4 inhibitors, this compound is relevant in research areas involving inflammation and neural repair. This includes experimental models for conditions like chronic obstructive pulmonary disease (COPD), asthma, multiple sclerosis, and recovery from central nervous system (CNS) injury [1].

Q3: Why is optimizing the concentration of this compound critical in experiments? A3: Concentration optimization is crucial to balance efficacy and toxicity [2]. Too low a concentration may not provide a sufficient therapeutic effect, while too high a concentration can lead to off-target effects or cell toxicity, notably nausea and emesis, which are common side effects of PDE4 inhibitors [1].

Troubleshooting Guide

Problem: Inconsistent Cellular Responses
Potential Cause Investigation Approach Suggested Mitigation
Sub-optimal dosing Conduct a full dose-response curve. Titrate this compound concentration to find the minimum effective dose [2].
Cell-type specific sensitivity Review literature on PDE4 isoform expression in your cell line. Use a more relevant cell model or validate PDE4 expression via western blot.
Serum protein binding Consider the impact of serum in culture media on drug availability. Account for serum concentration in assay design or use serum-free conditions during treatment [2].
Problem: High Cytotoxicity Observed
Potential Cause Investigation Approach Suggested Mitigation
Concentration is too high Check literature for cytotoxic thresholds. Reduce treatment concentration and/or duration.
Solvent toxicity (e.g., DMSO) Include a vehicle control group. Ensure final DMSO concentration is low (typically <0.1-0.5%).
Off-target effects Use a more selective PDE4 inhibitor or siRNA as a control. Confirm results with a second, structurally distinct PDE4 inhibitor.

General Best Practices for Experimentation

The table below summarizes key parameters to define in your experimental protocols.

Parameter Consideration Example/Note
Dose-Response Essential for confirming the drug's specific effect [2]. Use at least 5 concentrations spanning several orders of magnitude.
Time Course The effect on cAMP can be transient. Measure outcomes at multiple time points (e.g., 30 min, 1, 2, 4, 6 hours).
Cell Viability Assay Run in parallel with functional assays. Use assays like MTT or CellTiter-Glo to monitor cytotoxicity.
Vehicle Control Critical for interpreting results. Use the same concentration of DMSO (or other solvent) as in your drug stocks.

References

Filaminast experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Filaminast

The table below summarizes the core information available for this compound, which is essential for establishing a research baseline [1].

Property Description
DrugBank ID DB02660 [1]
Modality Small Molecule [1]
Status Experimental; not approved in any country [1]
Mechanism of Action Phosphodiesterase 4 (PDE4) inhibitor [1]
Chemical Formula C15H20N2O4 [1]
Molecular Weight 292.3303 g/mol [1]
Synonyms / External IDs WAY-PDA-641 [1]
Associated Conditions Potential for asthma and COPD (based on mechanism) [1]

Research Context and Inferred Challenges

While direct data on this compound's experimental issues is unavailable, its mechanism of action as a PDE4 inhibitor provides a framework for anticipating common research hurdles in this field [1] [2].

  • Mechanism and Therapeutic Potential: PDE4 enzymes break down the intracellular second messenger cyclic AMP (cAMP). Inhibiting PDE4 increases cAMP levels, which can suppress immune cell activation and pro-inflammatory cytokine production [2]. This is the basis for its potential in inflammatory diseases like asthma and COPD, and research into CNS conditions like depression and Alzheimer's [1] [2].
  • Inferred Experimental Challenges: Research on PDE4 inhibitors is often complicated by their mechanism of action.
    • Emetic Effects: A major challenge in developing PDE4 inhibitors has been overcoming side effects like nausea and vomiting, which have historically halted the development of many candidates [2].
    • Redundancy in Signaling Pathways: The presence of multiple PDE4 isoforms and other PDE families means that inhibiting one may not produce a strong enough therapeutic effect, requiring highly selective compounds [2].
    • Species-Specific Responses: Efficacy and toxicity profiles can vary significantly between animal models and humans, making pre-clinical data difficult to translate [2].

Experimental Pathway & cAMP Signaling

The following diagram illustrates the core signaling pathway targeted by this compound and the general logic for researching its effects. This workflow can serve as a foundational map for designing experiments.

filaminast_research_pathway This compound Research and Signaling Pathway start Start: Inflammatory Stimulus gpcr Ligand Binds GPCR start->gpcr ac Adenylyl Cyclase (AC) Activated gpcr->ac camp_inc cAMP Level Increases ac->camp_inc pka PKA Activation camp_inc->pka response Cellular Response (e.g., Reduced Inflammation) pka->response pde4 PDE4 Enzyme Degrades cAMP camp_base Basal cAMP Level pde4->camp_base  Catalyzes This compound This compound Inhibits PDE4 This compound->pde4  Blocks camp_base->camp_inc  Limits

Frequently Asked Questions (FAQs)

Given the lack of specific data, here are answers to anticipated questions based on the general research context.

  • What is the primary molecular target of this compound? this compound is documented as an inhibitor of the 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) enzyme [1]. This is its primary and only known target.

  • What are the key considerations for handling and storing this compound? No specific handling or storage data was found for this compound. As a standard practice for experimental small molecules, it should be stored as directed by the supplier, typically at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. Always refer to the manufacturer's certificate of analysis for precise information.

  • Why might my in vivo experiments with a PDE4 inhibitor show efficacy but significant side effects? This is a common challenge in the PDE4 inhibitor class. The therapeutic effects (like reduced inflammation) are often mediated through one subtype of the PDE4 enzyme, while side effects (particularly emesis) are linked to inhibition of another subtype [2]. This underscores the need for developing subtype-selective inhibitors.

  • Where can I find structural data on PDE4B to aid in drug design? The Protein Data Bank (PDB) is the primary resource. Several high-resolution crystal structures of the PDE4B catalytic domain are available, often co-crystallized with various inhibitors. These structures reveal a common inhibitor binding site featuring a "hydrophobic clamp" and key interactions with an invariant glutamine residue [3].

A Path Forward for Your Research

Since specific technical support documentation for this compound is not publicly available, I suggest these strategies to advance your work:

  • Consult Foundational Literature: Search for primary research articles on this compound (using its synonym WAY-PDA-641) and the broader PDE4 inhibitor class on platforms like PubMed and Google Scholar.
  • Leverage Structural Data: Use available PDE4B crystal structures [3] for in silico modeling and docking studies to understand this compound's binding interactions.
  • Explore Related Compounds: Investigate the extensive research on other PDE4 inhibitors like Rolipram and approved drugs like Roflumilast to understand common pharmacological profiles, experimental models, and known challenges [2] [3].

References

A Framework for Filaminast Experimentation

Author: Smolecule Technical Support Team. Date: February 2026

Since direct protocols are unavailable, the following template can guide troubleshooting by focusing on filaminast's known target. This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), and issues often relate to its biological activity, solubility, and stability.

Common Issues & Troubleshooting Guide

Issue Category Specific Problem Possible Causes Suggested Solutions & Troubleshooting Steps
Compound Handling Poor solubility in buffer Incorrect solvent/pH; compound precipitation. Pre-dissolve in DMSO; ensure final DMSO concentration is biocompatible (<0.1-1%); check buffer pH and osmolarity.
Low stock concentration inaccurate weighing; solvent evaporation. Confirm molecular weight; use fresh, sealed DMSO; make smaller, single-use aliquots.
Biological Activity Lack of efficacy in assay Inactive compound; incorrect target (PDE4 isoform); degraded compound. Validate assay with a positive control (e.g., rolipram); confirm target PDE4 isoform expression; use a fresh aliquot of this compound.
High cytotoxicity Off-target effects; solvent toxicity (DMSO). Titrate concentration (typical PDE4i range 1nM-10µM); include DMSO-only control; check cell viability 24h post-treatment.
Experimental Results High variability between replicates Inconsistent cell seeding; uneven drug distribution; compound precipitation. Standardize cell counting/passaging; ensure gentle mixing after compound addition; visually inspect wells for crystals.
Inconsistent data from published studies Different cell lines/assays; varied experimental conditions. Replicate published methods exactly; contact corresponding author for specifics; use reported positive controls.

Key Experimental Design Considerations

When working with this compound, certain parameters are critical for success [1] [2]:

  • Dosing: PDE4 inhibitor concentrations can range from nanomolar to low micromolar. A dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is essential for establishing efficacy and avoiding off-target effects.
  • Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for the drug) and a positive control (such as another established PDE4 inhibitor like roflumilast or rolipram) to validate your experimental system [2].
  • Timing: The timing of treatment and readout depends on the biological process studied. For assessing cAMP-mediated signaling or gene expression, effects can be seen within minutes to a few hours.

Visualizing Experimental Workflow with Graphviz

The following diagram illustrates a generalized workflow for setting up and troubleshooting a cell-based assay with this compound. You can adapt this DOT script for your specific needs.

Filaminast_Assay_Workflow This compound Assay Workflow Start Start Assay Preparation Plate Seed Cells (Standardize Density) Start->Plate Starve Serum-Starvation (if required) Plate->Starve Treat Treat Cells Starve->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze Readout (cAMP, pCREB, etc.) Harvest->Analyze Result Interpret Results Analyze->Result LowEffect Low/No Effect? Analyze->LowEffect HighVar High Variability? Analyze->HighVar Toxicity Cytotoxicity? Analyze->Toxicity LowEffect->Result No CheckDose Check Dose-Response & Positive Control LowEffect->CheckDose Yes HighVar->Result No CheckTech Check Cell Seeding & Compound Mixing HighVar->CheckTech Yes Toxicity->Result No CheckConc Reduce this compound or DMSO Concentration Toxicity->CheckConc Yes CheckDose->Treat CheckTech->Plate CheckConc->Treat

This workflow provides a logical map for diagnosing common problems in a this compound experiment. The diamond-shaped nodes represent decision points that lead to specific troubleshooting actions.

References

PDE4 Inhibitor Experimental Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My enzymatic assay shows inconsistent inhibition results with my PDE4 inhibitor. What could be the cause?

Inconsistent results in PDE4 inhibition assays can arise from several factors related to assay conditions and compound handling.

Potential Cause Specific Issues to Investigate Recommended Corrective Actions

| Suboptimal Assay Conditions | - Incorrect Mg²⁺/Zn²⁺ concentration [1]

  • pH fluctuations
  • Temperature instability | - Ensure presence of divalent cations (Mg²⁺, Zn²⁺) in assay buffer [1].
  • Use a buffering system suitable for your assay temperature.
  • Allow all reagents to equilibrate to assay temperature before use. | | Compound Integrity Issues | - Chemical degradation due to improper storage
  • Precipitation in assay buffer
  • Adsorption to labware | - Prepare fresh stock solutions in appropriate solvent (e.g., DMSO).
  • Store stock solutions at recommended temperature; avoid freeze-thaw cycles.
  • Use low-binding tubes and plates for serial dilution. | | Instrumentation & Detection | - Fluctuations in detector sensitivity
  • Improper calibration of liquid handlers
  • Evaporation in assay plates | - Perform regular instrument maintenance and calibration.
  • Include a standard curve and positive controls (e.g., Rolipram) in every assay run.
  • Use sealing films for assay plates during incubation. |

Q2: How can I improve the selectivity of my PDE4 inhibitor to avoid off-target effects?

Achieving selectivity within the PDE superfamily is a common challenge. The strategy should leverage structural differences between PDE families and isoforms.

  • Focus on the Catalytic Pocket: While the catalytic core is conserved, the "hydrophobic clamp" and interactions with the invariant glutamine (e.g., Gln642 in PDE4A) are key for inhibitor binding and selectivity [2]. Design compounds that exploit subtle differences in the shape and amino acid composition of the clamp in PDE4 versus other families.
  • Exploit N-terminal Diversity: PDE4 isoforms have unique N-terminal that regulate cellular localization and interaction with signaling complexes [1]. Consider developing inhibitors that target these unique regions or their interaction with the catalytic domain to achieve isoform-specific inhibition.
  • Utilize High-Resolution Structural Data: Use available crystal structures of PDE4B, PDE4D, and PDE5A with various inhibitors to model your compound's binding [2]. This can help identify modifications that enhance fit within the PDE4 active site while creating steric hindrance in off-target PDEs.

Q3: The compound seems to lose potency in cellular models compared to enzymatic assays. Why?

This disconnect often relates to cell-specific barriers and metabolic pathways.

  • Cell Membrane Permeability: The inhibitor must be sufficiently lipophilic to cross the cell membrane but not so much that it causes non-specific binding or precipitation. Evaluate the logP and assess permeability using models like Caco-2 or PAMPA.
  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp). Test potency in the presence and absence of a transporter inhibitor like verapamil.
  • Cellular Metabolism: The inhibitor could be metabolically degraded within the cell. Perform stability studies in the cell lysate or medium to identify potential degradation.
  • Protein Binding: High binding to serum proteins in the culture medium can reduce the free fraction of the compound available to inhibit PDE4. Compare activity in the presence of different serum concentrations.

Key Experimental Protocols

1. Protocol for a Standard PDE4 Enzymatic Assay This protocol measures the inhibitor's ability to block the conversion of cAMP to AMP.

  • Principle: A purified PDE4 catalytic domain hydrolyzes cAMP to AMP. The AMP is then converted to adenosine by a nucleotidase, and adenosine is measured to determine PDE activity [1].
  • Workflow:
    • Reaction Mixture: Combine assay buffer (e.g., 40 mM HEPES, pH 7.5, 10 mM MgCl₂), purified PDE4 enzyme, and the inhibitor (Filaminast) at varying concentrations. Include a negative control (no enzyme) and positive control (e.g., known PDE4 inhibitor).
    • Pre-incubation: Incubate the mixture for 10 minutes at 30°C.
    • Initiate Reaction: Add a fixed concentration of cAMP substrate to start the reaction.
    • Stop Reaction: After a set time (e.g., 60 minutes), heat the mixture to 95°C for 2 minutes to denature the enzyme.
    • Detection: Add a nucleotidase to convert the product (AMP) to adenosine for downstream detection.

The following diagram illustrates the core workflow and potential points of failure in this assay.

G Start Start Assay Buffer Prepare Assay Buffer Start->Buffer Incubation Pre-incubate Enzyme and Inhibitor Buffer->Incubation Issue1 Potential Issue: Buffer Contamination or Wrong pH Buffer->Issue1 Reaction Initiate Reaction with cAMP Incubation->Reaction Issue2 Potential Issue: Inhibitor Degradation Incubation->Issue2 Stop Stop Reaction (Heat Denature) Reaction->Stop Issue3 Potential Issue: Substrate Depletion or Incorrect Concentration Reaction->Issue3 Detection Detect Product Stop->Detection End Analyze Data Detection->End

2. Protocol for Assessing Cellular Activity This protocol evaluates the functional consequence of PDE4 inhibition in cells.

  • Principle: Inhibiting PDE4 increases intracellular cAMP levels. The elevated cAMP can be measured directly or inferred by measuring the phosphorylation of its downstream target, CREB (cAMP Response Element-Binding protein).
  • Workflow:
    • Cell Treatment: Seed appropriate cells (e.g., immune cells, neuronal cells) and serum-starve them if necessary. Treat cells with the inhibitor for a predetermined time.
    • Stimulation (Optional): Stimulate cells with an agent that increases cAMP production (e.g., forskolin) to amplify the readout.
    • Lysis and Analysis: Lyse the cells and analyze the lysates.
      • Direct cAMP Measurement: Use a commercial cAMP ELISA or HTRF kit.
      • Western Blot: Probe for phosphorylated CREB (pCREB) and total CREB.

Key Structural Features for PDE4 Inhibitor Binding

Understanding the binding mode is critical for troubleshooting and design. The table below summarizes conserved interactions based on structural studies of PDE4 inhibitors like cilomilast and roflumilast [2].

Binding Feature Description Role in Inhibitor Binding
Hydrophobic Clamp A pair of conserved hydrophobic residues that sandwich the inhibitor in the active site [2]. Provides a major contribution to binding energy. The nature of this clamp can influence inhibitor selectivity between PDE families.
Invariant Glutamine A key conserved glutamine residue (e.g., Gln642 in PDE4A) that controls inhibitor orientation [2] [1]. Forms critical hydrogen bonds with the inhibitor, locking it in a specific orientation. This interaction is a common feature in many PDE4 inhibitor complexes.
Metal Ions Divalent cations (Mg²⁺ and Zn²⁺) coordinated by a conserved "HD" motif (His-Asp) [1]. Essential for the catalytic hydrolysis of cAMP. While not always directly chelated by inhibitors, their presence is crucial for maintaining the active site architecture.

FAQ for PDE4 Inhibitor Research

Q: What are the recommended storage conditions for PDE4 inhibitor stock solutions? A: Prepare stock solutions in high-quality, anhydrous DMSO at a concentration of 10-50 mM. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under desiccant.

Q: Which positive control inhibitor should I use in my assays? A: Rolipram is a classic, well-characterized PDE4 inhibitor often used as a positive control. For more modern and potent controls, cilomilast and roflumilast are excellent choices, as their binding modes have been elucidated in high-resolution crystal structures [2] [1].

References

The Core Challenge: Mechanism and Therapeutic Ratio

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast is a Phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells [1]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to reduced production of various pro-inflammatory mediators and relaxation of airway smooth muscle [2]. This mechanism is targeted for treating inflammatory diseases like asthma and COPD [3].

The main hurdle for this compound and many early PDE4 inhibitors is their low therapeutic ratio [3]. This means the dose required to achieve a therapeutic anti-inflammatory effect is very close to the dose that causes unacceptable side effects, most commonly nausea, vomiting, and other gastrointestinal issues [3]. For many compounds in this class, it is likely that the maximum tolerated dose is either sub-therapeutic or at the very bottom of the efficacy dose-response curve [3].

Strategies to Improve Efficacy in Experiments

To overcome the limitation of a narrow therapeutic window, you can consider the following approaches, which have been explored for PDE4 inhibitors in general.

  • Explore Combination Therapies: A clinically promising approach is to combine a PDE4 inhibitor with other anti-inflammatory agents. Evidence suggests that a PDE4 inhibitor may enhance the anti-inflammatory activity of an inhaled corticosteroid. This approach could be advantageous in subjects not well controlled on a corticosteroid alone [3].
  • Utilize an Uptitration Dosing Regimen: Direct data for this compound is not available, but clinical studies with another PDE4 inhibitor, roflumilast, have shown that starting with a lower dose and gradually increasing to the full therapeutic dose can significantly improve patient tolerance and reduce treatment discontinuation rates [2]. This strategy may allow patients to better acclimate to the drug.
  • Investigate "Soft" PDE4 Inhibitor Design: A highly innovative prospect is the development of a 'soft' PDE4 inhibitor. A 'soft' drug is biologically active and stable at the site of application (e.g., the lung) but is rapidly inactivated upon entry into the systemic circulation. This design could markedly increase clinical efficacy at the target organ while lowering systemic side effects like emesis [3].
  • Consider Broader PDE Selectivity: Research indicates that selectively inhibiting other PDE families (like PDE3 or PDE7) alongside PDE4 can, in some cell types, produce an enhanced anti-inflammatory effect compared to a PDE4 inhibitor alone. Designing a compound with dual PDE4/PDE3 or PDE4/PDE7 inhibitory activity might provide superior efficacy [3].

The table below summarizes these strategies and their potential benefits:

Strategy Key Mechanism/Rationale Potential Outcome
Combination Therapy [3] Combine with other anti-inflammatory drugs (e.g., corticosteroids) for synergistic effect Enhanced anti-inflammatory efficacy; allows for lower doses of each agent
Uptitration Dosing [2] Gradually increase dose from a low starting point to the target dose Improved patient tolerance and adherence; reduced treatment discontinuation
'Soft' Drug Design [3] Design drug to be active locally but rapidly inactivated systemically Maximizes efficacy at target site; minimizes systemic side effects (e.g., emesis)
Dual-PDE Inhibition [3] Target multiple PDE families (e.g., PDE4 + PDE3) to enhance cAMP elevation Potentially superior anti-inflammatory activity through functional synergy

Experimental Pathways & Signaling

To support your experimental work, here is a diagram of the core cAMP signaling pathway that is central to this compound's mechanism of action.

G External_Stimulus External Stimulus (e.g., agonist) GPCR GPCR External_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP ↑ AC->cAMP produces PKA PKA Activation cAMP->PKA activates AMP 5'-AMP cAMP->AMP degradation by AntiInflam_Effects Anti-inflammatory Effects - Reduced cytokine production - Immune cell suppression PKA->AntiInflam_Effects PDE4 PDE4 PDE4->cAMP hydrolyzes This compound This compound (PDE4 Inhibitor) This compound->PDE4 inhibits

This diagram illustrates the core signaling pathway through which this compound exerts its effects. By inhibiting PDE4, it prevents the breakdown of cAMP, leading to an accumulation of cAMP within the cell and enhanced downstream anti-inflammatory signaling [1] [2].

Frequently Asked Questions

Why was the development of this compound and other early PDE4 inhibitors discontinued? The development of this compound and several other PDE4 inhibitors (e.g., cilomilast, piclamilast) was primarily discontinued due to lack of efficacy in clinical trials, driven by a low therapeutic ratio. The dose-limiting side effects, mainly nausea and vomiting, prevented administration of a high enough dose to achieve a robust therapeutic effect [3].

Are there any successful PDE4 inhibitors on the market that can serve as a model? Yes, roflumilast is a PDE4 inhibitor that has reached the market for reducing exacerbations in severe COPD. Its success is attributed to its pharmacokinetic profile and potency. Furthermore, the use of an uptitration dosing regimen (starting with a lower dose) has been key to improving its tolerability in patients [2]. Studying its clinical development can provide valuable insights.

What are the key structural features of PDE4 inhibitors? High-resolution crystal structures show that inhibitors like roflumilast and cilomilast bind to the PDE4 catalytic domain through a common scheme: (1) a hydrophobic clamp formed by conserved residues that sandwich the inhibitor, and (2) hydrogen bonding to an invariant glutamine residue. Understanding these interactions is crucial for rational drug design to improve binding affinity and selectivity [4].

References

What the Research Does Indicate

Author: Smolecule Technical Support Team. Date: February 2026

Based on the available search results, filaminast was a PDE4 inhibitor developed as a potential anti-inflammatory therapy for conditions like asthma and COPD [1]. However, its development, along with that of several other PDE4 inhibitors from the same period, was discontinued due to lack of efficacy and a low therapeutic ratio, meaning the dose required for a therapeutic effect was too close to the dose that caused unacceptable side effects [1].

While batch variability is not mentioned as a specific cause for its failure, research on other inhaled products highlights that batch-to-batch pharmacokinetic variability can be a substantial confounder in drug development and bioequivalence studies [2]. The study on Advair Diskus found that variability between different manufacturing batches was large enough to cause bio-inequivalence in some comparisons [2].

How to Investigate Potential Variability

Without specific data on this compound, here is a structured approach you can use to investigate and troubleshoot batch-to-batch variability for similar compounds, based on general principles from the search results.

Potential Root Causes of Variability

The following table summarizes common factors that can contribute to differences between batches of an active pharmaceutical ingredient (API).

Potential Cause Description Impact
Synthetic Pathway Minor changes in reaction conditions (temperature, pressure, catalyst purity) between synthesis batches. Alters impurity profiles, polymorphic forms, or particle size distribution of the final API.
Purification Process Inconsistent purification (e.g., recrystallization solvents, column chromatography). Affects the levels of isomeric impurities or related substances that may have biological activity.
Solid-State Form Uncontrolled formation of different crystalline forms (polymorphs) or hydrates/solvates. Can significantly change the compound's solubility, dissolution rate, and bioavailability.
Degradation Products Formation of different degradants during storage due to instability. Introduces variable levels of impurities that may interfere with biological assays.
Recommended Experimental Protocols

To systematically identify the source of variability, you can follow this investigative workflow. The diagram below outlines the key steps.

Start Observed Batch Variability Step1 1. Analytical Chemistry - HPLC/Purity Analysis - NMR Structural Confirmation - LC-MS for Impurities Start->Step1 Step2 2. Solid-State Characterization - XRPD (Polymorphs) - DSC/TGA (Thermal Properties) - DLS (Particle Size) Step1->Step2 Step3 3. In Vitro Bioassay - Target Binding (PDE4 Enzyme Assay) - Cellular Activity (cAMP Accumulation) Step2->Step3 Step4 4. Data Correlation & Root Cause Identification Step3->Step4 Result Implement Controlled Re-synthesis Step4->Result

Detailed Methodology for Key Experiments:

  • HPLC/Purity Analysis

    • Objective: To compare the chemical purity and impurity profiles of variable batches against a reference batch.
    • Protocol: Use a validated reversed-phase HPLC method. Prepare samples and reference standards at a known concentration. Compare chromatograms for the presence, identity, and quantity of impurities. A significant difference in impurity profiles (>0.1%) can indicate inconsistencies in synthesis or purification [2].
  • XRPD (X-Ray Powder Diffraction)

    • Objective: To identify differences in the crystalline form (polymorphism) between batches.
    • Protocol: Fill a sample holder uniformly with a finely powdered sample of each batch. Run the XRPD analysis over a relevant 2θ range (e.g., 5° to 40°). Overlay the diffractograms; any difference in peak position, intensity, or presence of new peaks indicates a different solid-state form, which can affect solubility and performance.
  • PDE4 Enzyme Inhibition Assay

    • Objective: To determine if the observed chemical variability translates to functional differences in target engagement.
    • Protocol: Use a commercial PDE4 enzyme and a fluorescent cAMP substrate. Prepare a dilution series of the API from each batch. Incubate the enzyme with the substrate and different concentrations of the inhibitor. Measure the fluorescence to determine IC₅₀ values. Consistent IC₅₀ values across batches suggest the functional potency at the target is unchanged, directing the investigation toward pharmacokinetic or formulation factors.

Conclusion

Based on the search results, specific data on this compound batch variability is not available in the public domain. The broader scientific context suggests that PDE4 inhibitors like this compound faced significant challenges related to their therapeutic window, and that batch-to-batch variability is a recognized, serious issue in pharmaceutical development.

References

Filaminast Purity & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Filaminast, which is crucial for quality control and experimental setup.

Parameter Specification Notes / Relevance
Purity 99.64% [1] Confirms high-grade material suitable for research; a key baseline for all experiments.
CAS Number 141184-34-1 [1] Essential for unambiguous compound identification and sourcing.
Storage & Handling Update time: 2025-11-11 [1] Indicates the supplier's data is current, but specific storage conditions (e.g., temperature, light sensitivity) are not provided.

Analytical Methodologies for Purity Analysis

While a specific method for this compound was not found, you can adapt established High-Performance Liquid Chromatography (HPLC) protocols for phosphodiesterase inhibitors and other small molecules. The principles of system suitability, method validation, and forced degradation studies are universal.

Here is a general workflow for developing a stability-indicating HPLC method, synthesized from current research practices [2] [3]:

G cluster_0 Development Phase cluster_1 Validation Phase Start Define Analytical Target Profile (ATP) A A. Method Development Start->A B B. Method Validation A->B C C. Application & Monitoring B->C A1 Select Column & Mobile Phase A2 Optimize Parameters: - Flow Rate - Wavelength - pH A1->A2 A3 Perform Forced Degradation (Acid, Base, Oxidative, Thermal) A2->A3 B1 Assess Specificity B2 Determine Linearity (R² > 0.995) B1->B2 B3 Verify Accuracy (Recovery 98-101%) B2->B3 B4 Check Precision (RSD ≤ 2%) B3->B4 C1 Test System Suitability C2 Analyze Samples C1->C2 C3 Monitor Stability C2->C3

Example HPLC Method Parameters (Adaptable) Based on a method for another drug substance, the following conditions can serve as a starting point for this compound analysis. You will need to optimize these parameters [3]:

  • Column: C18 column (e.g., 4.6 x 150 mm or 250 mm, 5 µm)
  • Mobile Phase: Methanol and Water (e.g., 90:10 %v/v)
  • pH Adjustment: Use orthophosphoric acid to adjust aqueous phase to pH ~3.5
  • Flow Rate: 1.2 mL/min
  • Detection Wavelength: 250 nm (optimize via PDA detector scan)
  • Injection Volume: 10-20 µL
  • Temperature: Ambient

FAQs for Technical Support

Q1: The purity of our this compound standard is listed as 99.64%. Is this sufficient for in-vitro cell-based assays? Yes, a purity of 99.64% is generally considered high and should be suitable for most in-vitro assays [1]. For critical dose-response studies, it is good practice to confirm the purity and absence of interfering impurities using your in-house validated HPLC method.

Q2: Our HPLC analysis shows peak splitting or broadening for this compound. What could be the cause? This is a common method development issue. Potential solutions include:

  • Mobile Phase pH: Adjusting the pH of the aqueous component (e.g., to 3.5 with orthophosphoric acid) can significantly improve peak shape by suppressing silanol interactions [3].
  • Column Age: Consider replacing the column if it is old or has been used with many samples.
  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the mobile phase to prevent on-column precipitation.

Q3: How should we establish stability profiles for this compound in solution? Conduct forced degradation studies under ICH guidelines to validate your method as "stability-indicating" [3]. Expose this compound solutions to:

  • Acidic and Basic Conditions (e.g., 0.1M HCl and NaOH for several hours)
  • Oxidative Stress (e.g., 3% Hydrogen peroxide)
  • Thermal Stress (e.g., 40-60°C)
  • Photolytic Stress Monitor the formation and increase of degradation peaks using your HPLC method to understand the compound's stability profile.

Key Considerations for Your Content

  • Method Validation is Critical: For any adapted method, you must perform a full validation to prove it is suitable for its intended purpose. This includes testing for specificity, accuracy, precision, linearity, and robustness [2] [3].
  • Information Gaps: The current information is limited. You will need to consult specialized pharmacological databases, official pharmacopoeias (like USP or Ph. Eur.), or primary literature for this compound's detailed solubility, precise melting point, and specific mass spectrometry (MS) parameters.

References

Filaminast experimental parameters

Author: Smolecule Technical Support Team. Date: February 2026

Filaminast Key Data at a Glance

The following table consolidates essential information about this compound from the scientific literature.

Parameter Description
DrugBank ID DB02660 [1]
Modality Small Molecule [1]
Status Experimental [1]
Chemical Formula C15H20N2O4 [1]
Molecular Weight 292.3303 g/mol (Average); 292.142307138 g/mol (Monoisotopic) [1]
Mechanism of Action Inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) [1]
IC₅₀ 960 - 1000 nM (from 2 assay(s)) [2]
CAS Number 141184-34-1 [1]

Molecular Mechanism and Experimental Insights

This compound is a phosphodiesterase-4 (PDE4) inhibitor, a target relevant for inflammatory diseases like asthma and COPD [1]. PDE4 enzymes hydrolyze and inactivate the secondary messenger cyclic adenosine monophosphate (cAMP) [3].

  • Structural Basis of Inhibition: The high-resolution crystal structure of the PDE4B catalytic domain in complex with this compound (PDB ID: 1XLZ) reveals how it fits into the enzyme's active site [2]. Inhibition occurs through a hydrophobic clamp formed by conserved residues and hydrogen bonding with a key glutamine [2].
  • Therapeutic Context: PDE4 inhibitors like Roflumilast and Cilomilast are investigated for respiratory diseases [3]. They work by increasing cAMP levels in cells, leading to downstream anti-inflammatory and bronchodilatory effects [3].

The following diagram illustrates this cAMP signaling pathway and where this compound acts.

filaminast_mechanism cluster_cell Cell Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 Enzyme cAMP->AMP Inhibits PKA PKA cAMP->PKA Activates Inflammatory Response Inflammatory Response PKA->Inflammatory Response Suppresses Airway Smooth Muscle Airway Smooth Muscle PKA->Airway Smooth Muscle Relaxes This compound This compound This compound->cAMP Inhibits

Guidance for Finding Experimental Protocols

Since specific step-by-step methodologies for this compound are not available in the public domain, here are suggestions for locating more detailed experimental data:

  • Consult Primary Literature: The research paper associated with the crystal structure (PubMed ID: 15576036) is a primary source and may contain more experimental details [2].
  • Refine Your Search: Use specific terms like "this compound assay protocol," "PDE4B inhibition assay," or "this compound IC50 determination" in scientific databases like PubMed or Google Scholar.
  • Explore Related Compounds: Research established protocols for other PDE4 inhibitors (e.g., Rolipram, Roflumilast) as they often use similar experimental frameworks which can be adapted.

References

Known Limitations and Discontinuation of Filaminast

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge with filaminast and many similar PDE4 inhibitors is their low therapeutic ratio, which means the dose required for a therapeutic effect is very close to the dose that causes unacceptable side effects [1]. The table below summarizes the key issues:

Limitation Impact on Development
Low Therapeutic Ratio Severely limited the dose that could be safely administered to patients [1].
Lack of Efficacy The maximum tolerated dose was likely at the very bottom of the efficacy dose-response curve, making the drug ineffective in clinical trials [1].
Dose-Limited Side Effects Adverse events like nausea, diarrhoea, vomiting, and abdominal pain prevented dose escalation to effective levels [1].

Based on these factors, the development of this compound, along with other early PDE4 inhibitors like cilomilast and piclamilast, was discontinued primarily due to lack of efficacy at clinically tolerable doses [1].

Strategies to Overcome PDE4 Inhibitor Limitations

Later research into PDE4 inhibitors has focused on overcoming these challenges. While not specific to this compound, the following strategies represent the general scientific approaches taken to improve this drug class:

  • Developing "Soft" PDE4 Inhibitors: These are drugs designed to be active at the site of application (e.g., the lung) but are rapidly inactivated upon entry into the systemic circulation. This approach aims to reduce side effects caused by PDE4 inhibition in other parts of the body [1].
  • Creating Combination Therapies: Research has explored combining a PDE4 inhibitor with other agents, such as an inhaled corticosteroid. The goal is to achieve superior anti-inflammatory activity beyond what either drug can achieve alone, potentially allowing for lower doses of each [1].
  • Designing Dual-PDE Inhibitors: Another approach is to develop inhibitors that target PDE4 along with another PDE family (e.g., PDE3 or PDE7). In vitro evidence suggests this can enhance the anti-inflammatory effect compared to a PDE4 inhibitor alone [1].

Conceptual Diagram of PDE4 Inhibitor Challenge & Strategies

The following diagram illustrates the core problem with first-generation PDE4 inhibitors like this compound and the primary strategies used to develop better alternatives.

cluster_problem Core Problem: Low Therapeutic Ratio cluster_strategies Research Strategies to Improve Therapeutic Ratio PDE4_Inhibition PDE4 Inhibition in Target Cells (Anti-inflammatory effect) Low_Therapeutic_Ratio Narrow Window Between Effective Dose and Toxic Dose PDE4_Inhibition->Low_Therapeutic_Ratio PDE4_Inhibition_Side PDE4 Inhibition in Non-target Cells (Side effects: Nausea, Vomiting) PDE4_Inhibition_Side->Low_Therapeutic_Ratio Soft_Drugs Soft Drugs Low_Therapeutic_Ratio->Soft_Drugs Strategy 1 Combination_Therapy Combination Therapy Low_Therapeutic_Ratio->Combination_Therapy Strategy 2 Dual_PDE_Inhibitors Dual-PDE Inhibitors Low_Therapeutic_Ratio->Dual_PDE_Inhibitors Strategy 3 Soft_Mechanism Active in lung Rapid systemic inactivation Soft_Drugs->Soft_Mechanism Combination_Mechanism e.g., PDE4 Inhibitor + Inhaled Corticosteroid Combination_Therapy->Combination_Mechanism Dual_Mechanism e.g., PDE4 + PDE3 Inhibition for enhanced effect Dual_PDE_Inhibitors->Dual_Mechanism

FAQs for a Technical Support Context

Here are answers to hypothetical questions a researcher might have when reviewing historical data on this compound.

  • Q: Why was this compound discontinued after Phase III trials?

    • A: Clinical development was halted due to a lack of demonstrated efficacy. This was likely because the maximum tolerated dose (limited by side effects) was still too low to produce a meaningful therapeutic response [1].
  • Q: What are the most common adverse events we should look for in historical clinical data?

    • A: The most frequent side effects are gastrointestinal, including nausea, diarrhea, abdominal pain, vomiting, and dyspepsia. These are class-wide effects of PDE4 inhibition [1].
  • Q: Is the problem with this compound unique, or did other PDE4 inhibitors face similar issues?

    • A: This was a common challenge for the entire first-generation class of PDE4 inhibitors. Multiple compounds, including cilomilast, piclamilast, and lirimilast, were discontinued for the same reasons [1].
  • Q: Are there any PDE4 inhibitors that successfully made it to market?

    • A: Yes, later research led to inhibitors with an improved tolerability profile. Roflumilast is a prominent example, approved for COPD, which succeeded in part due to efforts to manage the therapeutic window [1] [2].

Suggested Experimental Directions

Given the lack of specific data on this compound, your team might consider these approaches based on general PDE4 research:

  • Comparative Molecular Modeling: Use the known crystal structures of PDE4B, PDE4D, and PDE5A with inhibitors like cilomilast and roflumilast to model how this compound might have bound [3] [2]. This could provide insights into its selectivity and potential for side effects.
  • Focus on Newer Approaches: Instead of re-investigating this compound itself, explore the modern strategies that have shown promise, such as designing "soft" drugs or dual-PDE inhibitors, to overcome the historical limitations of the class [1].

References

How to Locate Specialized Pharmaceutical Data

Author: Smolecule Technical Support Team. Date: February 2026

Finding direct, published comparisons of drug potency often requires consulting specialized resources. Here are more targeted avenues you can explore to find the necessary data:

  • Search Professional Databases: Deepen your search on platforms like PubMed, Google Scholar, and SciFinder. Using precise queries such as "Filaminast IC50," "this compound PDE4 inhibitory activity," or "this compound in vitro potency" may uncover primary research articles containing the quantitative data you need.
  • Consult Patent Documents: Pharmaceutical patents frequently contain detailed experimental data, including potency comparisons against competitor drugs. Searching patent offices (like the USPTO or WIPO) for patents involving this compound could yield valuable comparative tables.
  • Review Regulatory Filings: If this compound has been involved in clinical trials, documents from regulatory agencies (such as the FDA or EMA) might include preclinical data that compares its activity to other substances.

A Framework for Your Comparison Guide

While direct data wasn't available, I can provide a template based on standard practices for structuring such a guide. The table below outlines the key elements you should include once you have gathered the experimental data.

Comparison Dimension Description & Data Points Common Experimental Protocols
In Vitro Potency Quantitative measures of biological activity (e.g., IC50/EC50 values, Ki values). Cell-based assays or biochemical assays measuring inhibition/activation of a target (e.g., PDE4 enzyme for this compound). Assays should be validated for accuracy and precision [1] [2].
Selectivity Profile Comparison of activity against the primary target versus related off-targets (e.g., Selectivity Index). Panel of assays against various enzymes or receptors. Data is often presented as a ratio of IC50 values [1].
Cellular Efficacy Functional activity in a cellular model relevant to the disease (e.g., inhibition of cytokine release). Cell-based bioassays; could involve measuring downstream biomarkers or functional responses following treatment [3] [1].
Physicochemical Properties Properties influencing drug performance (e.g., solubility, logP, stability). Standardized physicochemical assays (e.g., chromatography for stability, kinetic solubility assays) [3].

Visualizing a Generalized Potency Assay Workflow

To meet your mandatory visualization requirement, here is a diagram using Graphviz that illustrates a generalized workflow for a cell-based potency assay. This aligns with the methodologies referenced in the scientific literature [1] [2]. You can adapt this logical flow once you have the specific protocol details for this compound.

PotencyAssayWorkflow Start Cell Culture Preparation (HEK293, etc.) A Seed Cells in Multi-well Plate Start->A B Apply Treatment Series (Reference & Test Samples) A->B C Incubate for Transduction/ Gene Expression B->C D Prepare Cell Lysates C->D E Perform Biochemical Reaction (Add Substrate) D->E F Quantify Reaction Product (LC-MS/MS, ELISA, etc.) E->F End Data Analysis & Potency Calculation F->End

Title: General Workflow for Cell-Based Potency Assay

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References

A Framework for Your Filaminast Competitive Analysis

Author: Smolecule Technical Support Team. Date: February 2026

To conduct a meaningful competitive analysis of Filaminast, your guide should objectively compare it against other PDE4 inhibitors (e.g., Roflumilast, Cilomilast) across several key dimensions. The goal is to identify the compound's relative strengths, weaknesses, and potential niche [1] [2].

A comprehensive analysis typically involves identifying direct and indirect competitors, then gathering and comparing data on their characteristics and performance [1] [2]. For a pharmaceutical product, this process can be broken down into the following key components:

  • Identify Competitors: Compile a list of both direct competitors (other PDE4 inhibitors developed for similar inflammatory conditions like COPD or psoriasis) and indirect competitors (drugs with different mechanisms of action but targeting the same diseases) [2].
  • Gather Data from Multiple Sources: Collect data from scientific literature, patent documents, company press releases, regulatory agency websites (e.g., FDA, EMA), and analyst reports to build a complete picture [2].
  • Analyze Key Aspects: Compare the drugs side-by-side across the criteria outlined in the table below.
  • Summarize Findings and Identify Gaps: Synthesize the data to highlight this compound's competitive advantages (e.g., superior efficacy, better safety profile) and opportunities (e.g., potential use in a novel indication) [1].

What to Compare: Key Data Points for a Structured Table

Your comparison guide should center around clearly structured tables that summarize quantitative data. Here is a template of the key data points you need to research for this compound and its competitors.

Table 1: Comparative Profile of PDE4 Inhibitors

Aspect This compound Roflumilast Cilomilast Other Competitor
Structural & Biochemical
Chemical Structure [Data needed] [Data needed] [Data needed]
IC50 for PDE4 (nM) [Data needed] [Data needed] [Data needed]
PDE4 Subtype Selectivity [Data needed] [Data needed] [Data needed]
Pharmacological & Toxicological
In Vivo Efficacy Model (e.g., % reduction in inflammation) [Data needed] [Data needed] [Data needed]
Key Toxicity Findings (e.g., emesis in animal models) [Data needed] [Data needed] [Data needed]
Clinical & Regulatory
Clinical Trial Phase (Max Reached) [Data needed] [Data needed] [Data needed]
Reported Efficacy Endpoints [Data needed] [Data needed] [Data needed]
Common Adverse Events [Data needed] [Data needed] [Data needed]
Regulatory Approval Status [Data needed] Approved (e.g., COPD) [Data needed]

Experimental Protocols for Key Data

When you find the necessary data, it is crucial to provide the detailed methodology for reproducibility. Here are protocols for the types of experiments you will likely cite:

  • Experiment 1: PDE4 Enzyme Inhibition Assay
    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and competitors against recombinant human PDE4 enzymes.
    • Methodology: A standard radio-enzymatic assay is used. Recombinant PDE4A, B, C, D isoforms are incubated with a tritiated substrate (e.g., cAMP). The test compound (this compound) is added at various concentrations. The reaction is stopped, and the hydrolyzed product is separated and quantified using scintillation counting. IC50 values are calculated from dose-response curves [3].
  • Experiment 2: In Vivo Efficacy in an Inflammation Model
    • Objective: To evaluate the anti-inflammatory effects of this compound in a live animal model (e.g., a rodent model of asthma or contact dermatitis).
    • Methodology: Animals are randomly assigned to control, vehicle, this compound (at several doses), and competitor drug groups. Inflammation is induced (e.g., by an allergen). Drugs are administered. Key metrics are measured post-treatment, such as bronchoalveolar lavage fluid inflammatory cell count, cytokine levels, or skin lesion thickness. Statistical analysis compares treatment groups to controls.

Visualizing the Competitive Landscape and Mechanisms

Based on the framework of competitive analysis, you can create diagrams to illustrate the strategic position and mechanism of action of this compound.

The following diagram maps the competitive landscape based on two critical dimensions for drug profiles, helping to identify potential market gaps and strategic positioning for this compound [2].

Competitive Landscape of PDE4 Inhibitors HighEfficacy High Efficacy LowEfficacy Low Efficacy HighTolerability High Tolerability LowTolerability Low Tolerability DrugA Competitor A DrugA->LowTolerability DrugB Competitor B DrugB->HighEfficacy DrugC Competitor C DrugC->HighTolerability This compound This compound (Potential) This compound->HighEfficacy

To explain this compound's mechanism, a signaling pathway diagram is essential. The diagram below provides a generic template for a PDE4 inhibitor's role in an inflammatory signaling cascade, which you can adapt with this compound-specific data [4].

PDE4 Inhibitor Anti-inflammatory Signaling Pathway cluster_cell Immune Cell (e.g., Neutrophil) ProInflammatoryStimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase (AC) ProInflammatoryStimulus->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA NFkB NF-kB Pathway PKA->NFkB Inhibits CytokineRelease Cytokine Release & Activation NFkB->CytokineRelease PDE4 PDE4 Enzyme PDE4->cAMP Degrades This compound This compound This compound->PDE4 Inhibits

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

292.14230712 g/mol

Monoisotopic Mass

292.14230712 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CDD69JC61J

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

141184-34-1

Wikipedia

Filaminast

Dates

Last modified: 02-18-2024
1: Kalinina OV, Wichmann O, Apic G, Russell RB. Combinations of protein-chemical complex structures reveal new targets for established drugs. PLoS Comput Biol.2011 May;7(5):e1002043. doi: 10.1371/journal.pcbi.1002043. Epub 2011 May 5.PubMed PMID: 21573205; PubMed Central PMCID: PMC3088657.
2: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.
3: Heaslip RJ, Lombardo LJ, Golankiewicz JM, Ilsemann BA, Evans DY, Sickels BD, Mudrick JK, Bagli J, Weichman BM. Phosphodiesterase-IV inhibition, respiratory muscle relaxation and bronchodilation by WAY-PDA-641. J Pharmacol Exp Ther. 1994 Feb;268(2):888-96. PubMed PMID: 8114002.

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